1-ethyl-4-isothiocyanato-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHISUUNOOCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral Characterization of 1-ethyl-4-isothiocyanato-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for 1-ethyl-4-isothiocyanato-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2][3] The introduction of the isothiocyanate group offers a reactive handle for various chemical modifications, making this compound a versatile building block in the synthesis of novel therapeutic agents. This document will delve into the theoretical and practical aspects of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a comprehensive reference for its characterization.
Synthesis and Structural Elucidation
The synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole can be approached through several synthetic routes, often starting from a corresponding 4-amino or 4-thiol pyrazole derivative. A plausible method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with thiophosgene or a related thiocarbonyl transfer reagent. Alternatively, the corresponding thiol, 1-ethyl-1H-pyrazole-4-thiol, can be converted to the isothiocyanate.[4] The successful synthesis and purification of the target compound are paramount before undertaking detailed spectral analysis.
Below is a conceptual workflow for the synthesis and characterization of 1-ethyl-4-isothiocyanato-1H-pyrazole.
Caption: Conceptual workflow for the synthesis and spectral analysis of 1-ethyl-4-isothiocyanato-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-ethyl-4-isothiocyanato-1H-pyrazole, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the pyrazole ring protons. The chemical shifts are influenced by the electronic environment of the protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[5]
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ethyl) | ~1.4 | Triplet | ~7.2 | 3H |
| CH₂ (ethyl) | ~4.1 | Quartet | ~7.2 | 2H |
| H-3 (pyrazole) | ~7.5-7.7 | Singlet | - | 1H |
| H-5 (pyrazole) | ~7.6-7.8 | Singlet | - | 1H |
Note: Predicted values are based on data for similar pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.[4][6][7]
The ethyl group protons will appear as a characteristic triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling. The protons on the pyrazole ring are expected to be singlets, as significant long-range coupling is not anticipated. The specific chemical shifts of the pyrazole protons can be sensitive to the nature and position of substituents.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.[5]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~47 |
| C-4 (pyrazole) | ~100-110 |
| N=C=S | ~130-140 (broad) |
| C-3 (pyrazole) | ~135-140 |
| C-5 (pyrazole) | ~140-145 |
Note: Predicted values are based on data for similar pyrazole and isothiocyanate compounds. The isothiocyanate carbon can sometimes be difficult to observe due to quadrupolar broadening.[4][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most characteristic feature in the IR spectrum of 1-ethyl-4-isothiocyanato-1H-pyrazole will be the strong, broad absorption band of the isothiocyanate group.
Experimental Protocol:
-
The spectrum can be recorded using a neat sample (if liquid) between salt plates (e.g., NaCl or KBr) or as a KBr pellet (if solid). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=S stretch (asymmetric) | ~2140-1990 | Strong, broad |
| C=N stretch (pyrazole ring) | ~1590 | Medium |
| C-H stretch (aliphatic) | ~2980-2850 | Medium |
| C-H stretch (aromatic) | ~3100-3000 | Weak |
The most diagnostic peak is the intense and broad absorption band for the asymmetric stretching vibration of the -N=C=S group, which is typically observed in the 2140-1990 cm⁻¹ region.[9][10] The presence of this band is a strong indicator of the isothiocyanate functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Experimental Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[5]
Predicted Mass Spectrometry Data:
The molecular formula of 1-ethyl-4-isothiocyanato-1H-pyrazole is C₆H₇N₃S, with a monoisotopic mass of 153.0361 Da.[11]
| Ion | Calculated m/z |
| [M+H]⁺ | 154.0434 |
| [M+Na]⁺ | 176.0253 |
| [M+K]⁺ | 192.0003 |
Note: m/z values are for the most abundant isotopes.[11]
The fragmentation pattern in mass spectrometry can be characteristic. For isothiocyanates, common fragmentation pathways include the loss of the NCS group or cleavage of the alkyl chain.[12] A possible fragmentation pathway is depicted below.
Caption: A plausible mass spectrometry fragmentation pathway for 1-ethyl-4-isothiocyanato-1H-pyrazole.
Conclusion
The comprehensive spectral analysis of 1-ethyl-4-isothiocyanato-1H-pyrazole using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The characteristic signals in each spectrum, particularly the isothiocyanate stretch in the IR and the molecular ion peak in the mass spectrum, serve as definitive markers for this compound. This guide provides researchers with the foundational knowledge and expected data to confidently identify and utilize this versatile building block in their synthetic endeavors.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Mass Spectra of Isothiocyanates. - SciSpace. (n.d.).
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.).
- ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
- ¹⁵N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature - CiteSeerX. (n.d.).
- Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed. (2021, October 20).
- Mass Spectra of two Deuterated Isothiocyanates. - SciSpace. (n.d.).
- Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation | Journal of the American Society for Mass Spectrometry - ACS Publications. (2021, October 20).
- Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - ACS Publications. (n.d.).
- Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (n.d.).
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. (n.d.).
- Summary of data collection and refinement for isothiocyanate-complexes - ResearchGate. (n.d.).
- The vibrational spectra of organic isothiocyanates - Semantic Scholar. (n.d.).
- The ¹H NMR spectrum of pyrazole in a nematic phase. (2016, January 22).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem. (n.d.).
- ¹HNMR δ values for - The Royal Society of Chemistry. (n.d.).
- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - PubMed. (2023, April 10).
- Full article: Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - Taylor & Francis. (2023, April 10).
- 1-ethyl-4-isothiocyanato-1h-pyrazole (C6H7N3S) - PubChemLite. (n.d.).
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11).
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN - PMC. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8).
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. (2024, November 22).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. (2022, July 15).
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22).
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.).
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Technical Guide: Reactivity & Bioconjugation of 1-Ethyl-4-Isothiocyanato-1H-Pyrazole
The following technical guide details the chemical behavior, mechanistic pathways, and experimental protocols for 1-ethyl-4-isothiocyanato-1H-pyrazole (EIP) . This guide is structured to serve researchers in medicinal chemistry and chemical biology, focusing on the distinct reactivity of heteroaryl isothiocyanates compared to their phenyl analogues.
Executive Summary & Chemical Profile
1-ethyl-4-isothiocyanato-1H-pyrazole (EIP) represents a specialized class of heteroaryl electrophiles. Unlike the ubiquitous phenyl isothiocyanate (PITC) used in Edman degradation, the EIP scaffold incorporates a pyrazole ring —a
This structural difference fundamentally alters the electrophilicity of the isothiocyanate (-N=C=S) group. The electron-donating nature of the pyrazole ring (specifically from N1 to C4) modulates the reactivity of the central carbon, potentially enhancing chemoselectivity towards specific nucleophiles (cysteine thiolates vs. lysine amines) compared to more aggressive aryl isothiocyanates.
Physicochemical Properties
| Property | Description | Impact on Protocol |
| Functional Group | Isothiocyanate (-NCS) | Soft electrophile; targets soft nucleophiles (SH) kinetically and hard nucleophiles (NH |
| Scaffold | 1-Ethyl-1H-Pyrazole | Increases aqueous solubility compared to phenyl analogs; offers H-bond acceptor sites (N2). |
| Electronic State | Electron-Rich ( | Attenuates electrophilicity, reducing non-specific background labeling. |
| LogP (Predicted) | ~1.9 | Moderately lipophilic; requires organic co-solvent (DMSO/ACN) for aqueous labeling. |
Mechanistic Pathways: Amino Acid Reactivity
The reactivity of EIP is governed by the principle of Hard and Soft Acids and Bases (HSAB) . The central carbon of the isothiocyanate is the electrophilic center.
The Cysteine Pathway (Kinetic Control)
Cysteine residues, specifically in their deprotonated thiolate form (
-
Mechanism: Nucleophilic attack of thiolate on the ITC carbon.
-
Characteristics: This reaction is reversible. In the absence of a proximal stabilizing interaction, the dithiocarbamate can hydrolyze or revert, regenerating the free thiol.
-
Relevance: Used for reversible covalent inhibition or "catch-and-release" purification strategies.
The Lysine/N-Terminus Pathway (Thermodynamic Control)
Lysine (
-
Mechanism: Nucleophilic attack of the unprotonated amine on the ITC carbon.
-
Characteristics: The resulting thiourea bond is highly stable and generally irreversible under physiological conditions.
-
Relevance: Permanent bioconjugation, fluorescent labeling, or irreversible inhibition.
Pathway Visualization
The following diagram illustrates the divergent pathways based on pH and nucleophile type.
Figure 1: Divergent reaction pathways of EIP with Cysteine (reversible dithiocarbamate formation) and Lysine (stable thiourea formation).[1]
Experimental Protocols
Protocol A: Site-Specific Cysteine Labeling
Objective: To target solvent-accessible cysteine residues. Rationale: The pyrazole ring's electron donation makes EIP less reactive than phenyl-ITC, allowing for discrimination between thiols and amines at neutral pH.
Reagents:
-
Buffer: 50 mM Phosphate Buffer (PBS), pH 7.0 – 7.4 (Avoid Tris or primary amine buffers).
-
Stock Solution: 100 mM EIP in anhydrous DMSO.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).
Workflow:
-
Reduction: Incubate protein (10–50 µM) with 2–5 equivalents of TCEP for 30 mins to reduce disulfide bonds (if targeting total Cys).
-
Labeling: Add EIP stock to the protein solution.
-
Stoichiometry: 10–20 equivalents of EIP relative to protein.
-
Solvent: Ensure final DMSO concentration is <5% (v/v).
-
-
Incubation: Incubate at 4°C for 2–4 hours .
-
Note: Lower temperature favors the kinetic thiol product over the thermodynamic amine product.
-
-
Quenching: Add excess DTT (dithiothreitol) or mercaptoethanol to quench unreacted EIP.
-
Analysis: Analyze immediately via LC-MS. Expect a mass shift of +153.04 Da per label.
Protocol B: Stable Lysine Bioconjugation
Objective: To create a permanent covalent bond for probe attachment.
Rationale: High pH is required to deprotonate the
Reagents:
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 – 9.5.
-
Stock Solution: 100 mM EIP in anhydrous DMSO.
Workflow:
-
Preparation: Buffer exchange protein into Carbonate buffer (remove all Tris/Glycine).
-
Labeling: Add EIP stock to the protein solution.
-
Stoichiometry: 20–50 equivalents (Lysine labeling is slower and competes with hydrolysis).
-
-
Incubation: Incubate at 25°C (Room Temp) for 4–12 hours or overnight.
-
Purification: Remove excess EIP via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.
-
Validation: The resulting thiourea linkage is stable against reducing agents and pH changes (4.0–10.0).
Quantitative Comparison: EIP vs. Standard Reagents
The following table contrasts EIP with Phenyl Isothiocyanate (PITC - Edman Reagent) and Iodoacetamide (IAM - Standard Cys Capper).
| Feature | 1-Ethyl-4-Isothiocyanato-1H-Pyrazole (EIP) | Phenyl Isothiocyanate (PITC) | Iodoacetamide (IAM) |
| Primary Target | Lysine (High pH) / Cysteine (Rev.) | N-Terminus / Lysine | Cysteine (Irreversible) |
| Reactivity | Moderate (Attenuated by Pyrazole) | High | High |
| Selectivity | Tunable via pH | Low (Promiscuous) | High for Cys |
| Linkage Stability | Thiourea (Stable) / Dithiocarbamate (Labile) | Thiourea (Stable) | Thioether (Very Stable) |
| UV Absorbance | Pyrazole | Benzene | None |
| Solubility | Moderate (LogP ~1.9) | Low (LogP ~3.2) | High |
Applications in Drug Discovery[2][3][4][5]
Covalent Fragment Screening
EIP serves as an excellent "warhead" for fragment-based drug discovery (FBDD).
-
Design: The pyrazole scaffold acts as the primary binder (molecular recognition element), directing the ITC warhead to a nucleophile within the binding pocket.
-
Advantage: Unlike acrylamides (which target Cys irreversibly), the ITC moiety allows for the exploration of Lysine-targeted covalent inhibitors, a growing field in kinase inhibition (e.g., targeting catalytic Lysines).
"On-Off" Probes
Because the reaction with Cysteine is reversible (dithiocarbamate formation), EIP derivatives can be used as reversible covalent inhibitors . This allows for high potency (covalent bond formation) without the permanent toxicity risks associated with irreversible alkylators.
Analytical Validation Workflow
To validate the reaction, use the following logic flow for Mass Spectrometry data interpretation.
Figure 2: Decision tree for identifying the site of modification (Cys vs. Lys) based on adduct stability.
References
-
Podgorski, I. et al. "Reactivity of the isothiocyanate group with cysteine and lysine." ResearchGate, 2021.
-
Keserű, G. M. et al. "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 2020.
-
BenchChem. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Application Notes, 2025.
-
PubChem. "1-ethyl-4-isothiocyanato-1H-pyrazole Compound Summary."[2] National Library of Medicine, 2025.
-
Muguruma, K. et al. "Development of a High-Affinity Antibody-Binding Peptide for Site-Specific Modification."[3] ChemBioChem, 2021.
Disclaimer: This guide is based on the chemical properties of the specified pyrazole-isothiocyanate class. All experimental protocols should be validated with appropriate controls and safety measures, as isothiocyanates are potential sensitizers.
Sources
Unraveling the Molecular Targets of 1-ethyl-4-isothiocyanato-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Introduction: A Strategic Fusion of Potent Pharmacophores
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel hybrid molecules represents a powerful approach to generating new therapeutic leads. The compound 1-ethyl-4-isothiocyanato-1H-pyrazole is a compelling example of this strategy, integrating two moieties with well-documented and diverse biological activities: the pyrazole nucleus and the isothiocyanate group. While direct literature on this specific conjugate is sparse[1], a deep understanding of its constituent parts allows us to formulate robust hypotheses about its potential biological targets and mechanisms of action. This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this molecule, detailing predicted targets, and outlining a rigorous, multi-pronged experimental approach for their validation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[2][3][4] Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8] These effects are often mediated by specific interactions with key enzymes, such as kinases, which are central to cellular signaling.[9]
Conversely, the isothiocyanate (-N=C=S) group is a highly reactive electrophile, responsible for the characteristic biological effects of cruciferous vegetables.[10][11] Isothiocyanates exert their bioactivity primarily through covalent modification of nucleophilic residues on proteins, most notably the thiol groups of cysteine.[12][13] This covalent bonding can lead to irreversible inhibition or modulation of protein function, impacting pathways involved in inflammation, oxidative stress, and cell cycle control.[10][13]
The combination of the pyrazole's specific targeting potential with the isothiocyanate's covalent reactivity suggests that 1-ethyl-4-isothiocyanato-1H-pyrazole could act as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action. This guide will now delve into the most probable biological targets for this compound, followed by detailed protocols for their experimental validation.
Part 1: Predicted Biological Targets and Pathways
Based on the known activities of its constituent pharmacophores, we can predict that 1-ethyl-4-isothiocyanato-1H-pyrazole will likely target proteins involved in cancer and inflammatory signaling pathways. The pyrazole core may guide the molecule to the active or allosteric sites of specific enzymes, while the isothiocyanate group would then facilitate covalent bond formation with a nearby nucleophilic residue.
Cysteine-Rich Kinases in Oncogenic Pathways
Many protein kinases, which are frequently dysregulated in cancer, contain reactive cysteine residues in or near their ATP-binding pockets. The pyrazole scaffold is a common feature in many kinase inhibitors.[9] Therefore, it is highly probable that 1-ethyl-4-isothiocyanato-1H-pyrazole targets members of this enzyme family.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, some EGFR inhibitors incorporate a pyrazole core.[14] The presence of a reactive cysteine (Cys797) in the active site makes it a prime candidate for covalent inhibition.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis, VEGFRs are another class of kinases often targeted by pyrazole-containing drugs.[14]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are important anticancer targets.[5][9] Several CDK inhibitors are based on the pyrazole structure.
Hypothesized Signaling Pathway Interruption:
Caption: A multi-tiered workflow for target identification and validation.
Tier 1: Unbiased Target Identification using Chemoproteomics
The goal of this tier is to identify all proteins in a complex biological sample (e.g., cell lysate) that covalently interact with the compound.
Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an analogue of 1-ethyl-4-isothiocyanato-1H-pyrazole that incorporates a bio-orthogonal handle (e.g., an alkyne or azide group) for subsequent conjugation to a capture tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the synthesized probe with a total cell lysate from a relevant cell line (e.g., A549 lung cancer cells) to allow for covalent bond formation with target proteins. Include a control incubation with a vehicle (e.g., DMSO) and a competition control with an excess of the original, unmodified compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a biotin tag to the probe-protein conjugates.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein conjugates. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the controls. These are the candidate interactors.
Causality and Self-Validation: The use of a competition control, where the original compound prevents the probe from binding, is critical. It validates that the interaction is specific to the pharmacophore and not the linker or tag.
Tier 2: Hit Validation and Prioritization
Candidate proteins from Tier 1 must be validated using orthogonal, in vitro methods.
Protocol: Recombinant Protein Binding & Enzymatic Assays
-
Protein Expression: Obtain or produce high-purity recombinant versions of the top candidate proteins (e.g., EGFR, CDK2, IKKβ).
-
Direct Binding Assay:
-
Method: Use techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the direct binding kinetics of 1-ethyl-4-isothiocyanato-1H-pyrazole to the immobilized recombinant protein.
-
Rationale: This confirms a direct interaction and provides quantitative data on binding affinity (KD) and on/off rates.
-
-
Enzymatic Inhibition Assay (for enzymes like kinases):
-
Method: Perform a standard kinase activity assay (e.g., using a fluorescent or luminescent substrate) in the presence of increasing concentrations of the compound.
-
Data Output: Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Mechanism of Inhibition: To confirm covalent modification, perform a "wash-out" experiment. Pre-incubate the enzyme with the compound, then dilute the mixture significantly to reduce the concentration of unbound compound. A sustained inhibition after dilution indicates irreversible, covalent binding.
-
Quantitative Data Summary:
| Target Protein | Binding Affinity (KD) | Enzymatic Inhibition (IC50) | Mechanism |
| Candidate 1 | e.g., 500 nM | e.g., 1.2 µM | Covalent |
| Candidate 2 | e.g., 2.1 µM | e.g., 5.8 µM | Covalent |
| Candidate 3 | No significant binding | Not applicable | - |
Tier 3: Mechanistic and Cellular Validation
The final tier confirms that the compound engages the target in a cellular context and that this engagement leads to the desired biological effect.
Protocol: Cellular Target Engagement & Pathway Analysis
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability.
-
Method: Treat intact cells with the compound. Lyse the cells, heat the lysate across a temperature gradient, and then quantify the amount of soluble (non-denatured) target protein at each temperature using Western blotting or mass spectrometry. A shift to a higher melting temperature in the treated cells confirms target engagement.
-
-
Pathway Modulation Analysis:
-
Method: Treat cells with the compound and analyze the phosphorylation status of downstream signaling proteins using Western blotting.
-
Example: If EGFR is a validated target, treat A549 cells with EGF to stimulate the pathway, with and without the compound. Probe for changes in the phosphorylation of EGFR itself, and downstream effectors like AKT and ERK. A reduction in phosphorylation confirms pathway inhibition.
-
-
Cellular Phenotypic Assays:
-
Method: Correlate target engagement with a cellular outcome. For example, measure the compound's effect on cell proliferation (e.g., using an MTT assay), apoptosis (e.g., using Annexin V staining), or the secretion of inflammatory cytokines (e.g., using an ELISA).
-
Rationale: This step links the molecular interaction to a therapeutically relevant cellular response, completing the validation process.
-
Conclusion
1-ethyl-4-isothiocyanato-1H-pyrazole stands as a promising chemical entity at the intersection of targeted therapy and covalent inhibition. While its specific targets remain to be elucidated, a systematic investigation grounded in the known pharmacology of pyrazoles and isothiocyanates provides a clear path forward. The comprehensive workflow detailed in this guide—from unbiased chemoproteomic discovery to rigorous biophysical and cellular validation—offers a robust framework for researchers to unlock the therapeutic potential of this hybrid molecule. The successful identification of its targets will not only pave the way for its further development but also provide deeper insights into the design of next-generation targeted covalent therapies.
References
- Vertex AI Search. (2026). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds.
- Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25, 1717.
- Vertex AI Search. (2026).
- PubMed. (2019).
- PMC. (2024).
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Arabian Journal of Chemistry. (2022).
- ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
- RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PMC. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Vertex AI Search. (2026). Some of the biologically potent synthetic compounds bearing pyrazole and thiazole motifs.
- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PMC. (2017). Current status of pyrazole and its biological activities.
- PMC. (2021).
- ResearchGate. (2023).
- PMC. (2023).
- ResearchGate. (2023).
- PubChem. (2026).
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- PMC. (2022).
- RSC Publishing. (2023).
- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
Sources
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- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
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- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
commercial availability of 1-ethyl-4-isothiocyanato-1H-pyrazole
An In-Depth Technical Guide to 1-ethyl-4-isothiocyanato-1H-pyrazole: Commercial Availability, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-4-isothiocyanato-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this guide synthesizes available data on its commercial availability, outlines a logical synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with structurally related pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their work.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an isothiocyanate group, a versatile electrophilic moiety, at the 4-position of an N-ethyl pyrazole creates a reactive handle for covalent modification of biological targets or for the construction of more complex molecular architectures.
Commercial Availability
1-ethyl-4-isothiocyanato-1H-pyrazole is available commercially as a research chemical, providing a direct route for its acquisition for laboratory-scale synthesis and screening.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Chempure | 1-ethyl-4-isothiocyanato-1H-pyrazole | 1006471-59-5 | 95% | Listed as a combinatorial building block and reagent.[4] |
Note: Availability and specifications are subject to change. It is recommended to contact the supplier directly for the most current information.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7N3S | PubChemLite[6] |
| Molecular Weight | 153.21 g/mol | 化源网[5] |
| Canonical SMILES | CCn1cc(N=C=S)cn1 | 化源网[5] |
| InChIKey | MWCHISUUNOOCKK-UHFFFAOYSA-N | PubChemLite[6] |
Proposed Synthetic Pathway
While a specific, published synthesis for 1-ethyl-4-isothiocyanato-1H-pyrazole was not found in the initial search, a plausible and efficient synthetic route can be devised based on well-established organic chemistry transformations. The key is the conversion of a primary amine precursor to the isothiocyanate group. A logical starting material would be 4-amino-1-ethyl-1H-pyrazole.
The overall proposed workflow is a two-step process starting from a commercially available or readily synthesized 4-formylpyrazole precursor.
Caption: Proposed two-step synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole.
Experimental Protocol: A General Guideline
Step 1: Synthesis of 4-Amino-1-ethyl-1H-pyrazole (Precursor)
The synthesis would likely start from a more common precursor like 1-ethyl-1H-pyrazole-4-carbaldehyde[7][8] or 1-ethyl-1H-pyrazole-4-carbonitrile.[9] A common route involves the reduction of a nitro group or the Hofmann rearrangement of a carboxamide. Assuming the synthesis starts from a 4-nitro precursor:
-
Ethylate a commercially available 4-nitro-1H-pyrazole with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF, acetonitrile).
-
Reduce the resulting 1-ethyl-4-nitro-1H-pyrazole to the corresponding amine. This can be achieved through various standard methods, such as catalytic hydrogenation (H2, Pd/C) or using a reducing agent like tin(II) chloride in concentrated HCl.
-
Purify the resulting 4-amino-1-ethyl-1H-pyrazole, typically through column chromatography or recrystallization.
Step 2: Conversion to 1-ethyl-4-isothiocyanato-1H-pyrazole
The conversion of the primary amine to the isothiocyanate is a standard transformation.
-
Dissolve the 4-amino-1-ethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane, chloroform).
-
Add a slight excess of a thiocarbonyl transfer reagent, such as thiophosgene (CSCl2) or 1,1'-thiocarbonyldiimidazole (TCDI), typically in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is usually performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the final 1-ethyl-4-isothiocyanato-1H-pyrazole.
Potential Applications in Drug Discovery and Chemical Biology
The isothiocyanate functional group is a key feature of this molecule, rendering it a valuable tool for covalent chemistry applications. Isothiocyanates are known to react with nucleophilic residues on proteins, such as cysteine and lysine, to form stable thiourea or urea linkages.
Caption: Logical relationship between the compound's structure and its applications.
Covalent Inhibitors
The pyrazole core can be designed to bind non-covalently to the active site of a target protein (e.g., a kinase), positioning the isothiocyanate group to react with a nearby nucleophilic amino acid residue. This can lead to potent and irreversible inhibition, which can offer advantages in terms of duration of action and efficacy. Many kinase inhibitors feature a substituted pyrazole core.[3]
Chemical Probes for Target Identification
This compound can be used as a reactive chemical probe to identify the binding partners of pyrazole-based ligands. By treating a cell lysate or intact cells with 1-ethyl-4-isothiocyanato-1H-pyrazole, proteins that are covalently modified can be identified using proteomics techniques, thus revealing potential therapeutic targets.
Synthesis of Compound Libraries
The reactive nature of the isothiocyanate group makes it an ideal starting point for the synthesis of diverse compound libraries. It can be readily reacted with a wide range of primary and secondary amines to generate a library of thiourea derivatives. This approach is highly amenable to parallel synthesis and can be used to rapidly explore the structure-activity relationship (SAR) of a pyrazole scaffold.
Safety and Handling
Isothiocyanates are generally considered to be lachrymators and skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-ethyl-4-isothiocyanato-1H-pyrazole represents a valuable, commercially available building block for medicinal chemistry and chemical biology. While direct literature is sparse, its constituent parts—the privileged pyrazole scaffold and the reactive isothiocyanate handle—suggest significant potential for the development of covalent inhibitors, chemical probes, and diverse compound libraries. The synthetic route is straightforward and relies on well-established chemical transformations. As the demand for novel therapeutic agents continues to grow, the strategic use of such versatile building blocks will be crucial in accelerating the drug discovery process.
References
- 1-ethyl-4-isothiocyanato-1H-pyrazole 95% 1006471-59-5 | Chempure.
- 1-ethyl-4-isothiocyanato-1H-pyrazole结构式 - cas号查询.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.
- Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate - Fluorochem.
- Practical Synthesis of Pyrazol-4-thiols - ChemRxiv.
- 1-ethyl-4-isothiocyanato-1h-pyrazole (C6H7N3S) - PubChemLite.
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.
- 1-Ethyl-1H-pyrazole-4-carbaldehyde - Matrix Scientific.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- 1-Ethyl-1H-pyrazole-4-carbaldehyde - Oakwood Chemical.
- BB-4036314 - Hit2Lead.
Sources
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- 4. 1-ethyl-4-isothiocyanato-1H-pyrazole 95% 1006471-59-5 | Chempure [chempure.in]
- 5. 1006471-59-5_1-ethyl-4-isothiocyanato-1H-pyrazoleCAS号:1006471-59-5_1-ethyl-4-isothiocyanato-1H-pyrazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 7. 304903-10-4 Cas No. | 1-Ethyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 8. oakwoodchemical.com [oakwoodchemical.com]
- 9. You are being redirected... [hit2lead.com]
Technical Guide: Safety, Handling, and Reactivity of Pyrazole Isothiocyanates
Executive Summary
Pyrazole isothiocyanates represent a high-value, high-risk chemical class in drug discovery. Structurally, they combine a pyrazole pharmacophore —ubiquitous in anti-inflammatory and kinase-inhibitor drugs—with a highly reactive isothiocyanate (–N=C=S) warhead . While this duality makes them potent covalent inhibitors and versatile synthetic intermediates, it presents a complex safety profile.
This guide moves beyond generic safety data sheets (SDS) to address the specific handling challenges of these hybrid molecules. The lipophilicity of the pyrazole ring enhances bioavailability and skin permeation, while the isothiocyanate group drives electrophilic toxicity. This document outlines the mechanistic basis of their hazard, required engineering controls, and self-validating handling protocols.
Part 1: The Reactivity-Toxicity Nexus
To handle these compounds safely, one must understand the mechanism of their toxicity. Unlike simple inorganic cyanides, pyrazole isothiocyanates act as soft electrophiles .
The Mechanism of Action
The central carbon of the isothiocyanate group is electron-deficient. Upon contact with biological systems, it undergoes a nucleophilic attack by electron-rich side chains of proteins (specifically cysteine thiols and lysine amines).
-
Sensitization: The formation of stable thiocarbamoyl adducts with skin proteins (haptenization) triggers the immune system, leading to severe allergic contact dermatitis.
-
Cytotoxicity: The pyrazole moiety often targets specific cellular pathways (e.g., kinase inhibition), while the isothiocyanate group depletes cellular glutathione (GSH), leading to Reactive Oxygen Species (ROS) accumulation and apoptosis.
Visualization: The Toxicity Pathway
The following diagram illustrates the dual-threat mechanism: the electrophilic attack and the ROS generation characteristic of pyrazole derivatives.
Figure 1: Mechanistic pathway of pyrazole isothiocyanate toxicity, highlighting protein adduct formation and oxidative stress induction.
Part 2: Engineering Controls & PPE
Standard "nitrile gloves and lab coat" protocols are insufficient for pyrazole isothiocyanates due to their enhanced lipophilicity.
Glove Permeation Logic
The pyrazole ring increases the organic solubility of the molecule, allowing it to permeate standard nitrile rubber faster than simple allyl isothiocyanate.
| Glove Material | Thickness (mil) | Estimated Breakthrough | Recommendation |
| Standard Nitrile | 4-5 mil | < 10 mins | Splash Only. Change immediately upon contact. |
| Double Nitrile | 8-10 mil (total) | 30-60 mins | Minimum Standard for general handling. |
| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Mandatory for spill cleanup or synthesis. |
| Latex | Various | Immediate | Do NOT Use. Poor organic resistance. |
Respiratory Protection
-
Primary Control: All operations must occur within a certified chemical fume hood.
-
Secondary Control: If working outside a hood (e.g., weighing bulk solids), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. The "Acid Gas" component is critical because hydrolysis can release trace amounts of acidic byproducts.
Part 3: Operational Protocols
Synthesis and Isolation
Avoid using thiophosgene where possible due to its extreme toxicity. A safer route involves the reaction of pyrazole amines with carbon disulfide (CS₂) and a base, followed by desulfurization.
Safety Check:
-
Ensure the reaction vessel is vented to a scrubber containing 20% NaOH to neutralize any evolved H₂S or volatile sulfur species.
Storage and Stability
Isothiocyanates are sensitive to nucleophiles, including water (hydrolysis).
-
Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Glass or Teflon. Avoid polystyrene, which can be dissolved by residual solvents or the compound itself.
-
Visual Check: A color change (darkening) often indicates polymerization or hydrolysis.
Decontamination and Quenching
Never dispose of active isothiocyanates directly into waste streams. They must be chemically quenched first.
The Quenching Principle: Convert the electrophilic isothiocyanate into a stable, non-toxic thiourea using a sacrificial amine.
Protocol:
-
Prepare a Quench Solution : 5% Ammonium Hydroxide (NH₄OH) and 5% Tris-Base in 50:50 Water/Methanol.
-
Soak contaminated glassware or wipe spill areas with this solution.
-
Allow to stand for 30 minutes . The ammonia reacts with the isothiocyanate to form a pyrazole-thiourea derivative.
-
Verify pH is basic (>9) to ensure reaction completion.
Workflow Visualization
The following workflow enforces the "Quench-Before-Dispose" rule.
Figure 2: Mandatory workflow for handling pyrazole isothiocyanates, emphasizing the pre-disposal quenching step.
References
-
BenchChem. (2025).[1] In-Depth Technical Guide on the Safety and Handling of 2,3-Dibromopropyl Isothiocyanate. Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl isothiocyanate. Retrieved from
-
National Institutes of Health (NIH). (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown. Retrieved from
-
Oregon State University. (2023). Isothiocyanates: Micronutrient Information Center. Retrieved from
-
University of British Columbia. (2021). Glove Selection Guide - Safety & Risk Services. Retrieved from
-
Dove Medical Press. (2025). Pyrazoline B induces oxidative stress mediated toxicity.[3] Retrieved from
Sources
Methodological & Application
Application Note: 1-ethyl-4-isothiocyanato-1H-pyrazole as a Covalent Kinase Probe
Executive Summary
This guide details the application of 1-ethyl-4-isothiocyanato-1H-pyrazole (CAS: 1006471-59-5) as a covalent fragment probe in kinase drug discovery. Unlike traditional acrylamide-based inhibitors (e.g., Ibrutinib) that act as irreversible Michael acceptors, this compound features an isothiocyanate (ITC) warhead.
The pyrazole core serves as a privileged scaffold for ATP-competitive binding (hinge-binding), while the ITC moiety facilitates covalent cross-linking with nucleophilic residues—specifically cysteine (forming dithiocarbamates) and lysine (forming thioureas)—located near the ATP binding pocket. This compound is primarily utilized as a Ligand Efficiency (LE) probe and a chemical biology tool to map reactive cysteines in the "cysteinome" of the human kinome.
Mechanism of Action & Chemical Biology
The Dual-Reactivity Warhead
The isothiocyanate group (–N=C=S) is an electrophile that exhibits distinct reactivity profiles depending on the target nucleophile and the pH of the local microenvironment.
-
Cysteine Targeting (Reversible/Irreversible):
-
Reaction: Nucleophilic attack by the thiol (–SH) of a cysteine residue on the central carbon of the ITC.
-
Product: Dithiocarbamate adduct.
-
Kinetic Characteristic: Often reversible under physiological conditions, allowing for "reversible covalent" inhibition strategies. This is critical for reducing off-target toxicity compared to permanent alkylators.
-
-
Lysine Targeting (Irreversible):
-
Reaction: Attack by the
-amino group of lysine.[1] -
Product: Thiourea adduct.
-
Kinetic Characteristic: Generally stable and irreversible.
-
Structural Logic
The 1-ethyl-4-isothiocyanato-1H-pyrazole structure mimics the adenine ring of ATP, positioning the ITC warhead to react with residues at the "Gatekeeper" position or the solvent-exposed front, depending on the kinase's specific topology (e.g., Cys481 in BTK or Cys797 in EGFR).
Pathway Visualization
The following diagram illustrates the kinetic mechanism of inactivation (
Caption: Two-step kinetic mechanism showing reversible binding (
Physicochemical Profile & Preparation[2][3]
| Property | Specification | Notes |
| Molecular Formula | C₆H₇N₃S | Fragment-like properties (Rule of 3 compliant). |
| MW | 153.20 g/mol | High Ligand Efficiency (LE). |
| Solubility | DMSO (>50 mM) | Critical: Avoid protic solvents (MeOH, EtOH) for stock storage to prevent solvolysis. |
| Stability | Moisture Sensitive | Store desiccated at -20°C. Reacts slowly with water/buffers over days. |
| Handling | Fume Hood Required | Isothiocyanates are potential sensitizers and lachrymators. |
Stock Solution Protocol:
-
Weigh 1.53 mg of 1-ethyl-4-isothiocyanato-1H-pyrazole.
-
Dissolve in 1.0 mL of anhydrous DMSO (Molecular Sieve dried) to create a 10 mM stock.
-
Aliquot into single-use vials (50 µL) and freeze at -80°C immediately.
-
Do not refreeze aliquots; moisture introduction hydrolyzes the ITC to an amine.
Experimental Protocols
Protocol A: Time-Dependent Inhibition Assay (IC₅₀ Shift)
Objective: To demonstrate covalent engagement by observing a shift in potency (IC₅₀) over time.[2] Covalent inhibitors show increased potency with longer pre-incubation times.
Materials:
-
Target Kinase (e.g., BTK, EGFR, or MEKK1).
-
Substrate peptide (e.g., Poly Glu:Tyr).
-
ATP (at
concentration). -
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Exclude DTT/Mercaptoethanol as they will react with the ITC warhead. Use TCEP if a reducing agent is strictly necessary, though TCEP can also slowly react; ideally, run under non-reducing conditions.
Procedure:
-
Preparation: Prepare a 3-fold serial dilution of the inhibitor in Assay Buffer (range: 100 µM to 1 nM).
-
Pre-incubation (Two Arms):
-
Arm A (No Pre-incubation): Add Kinase + Inhibitor + ATP/Substrate immediately.
-
Arm B (60 min Pre-incubation): Incubate Kinase + Inhibitor for 60 minutes at RT. Then add ATP/Substrate.
-
-
Reaction: Allow the kinase reaction to proceed for 30 minutes.
-
Detection: Measure phosphorylation (via ADP-Glo, HTRF, or ³³P-ATP).
-
Analysis: Plot % Activity vs. Log[Inhibitor].
-
Success Criteria: A leftward shift in the IC₅₀ curve (e.g., 10-fold lower IC₅₀) in Arm B compared to Arm A indicates irreversible or slowly reversible covalent binding.
-
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)
Objective: To confirm the stoichiometry of labeling and calculate the mass shift corresponding to the adduct.
Theoretical Mass Shift:
-
Molecular Weight of Probe: 153.20 Da.
-
Adduct Mass Addition: +153.20 Da (Addition reaction, no leaving group).
Workflow:
-
Incubation: Mix Kinase domain (5 µM) with Inhibitor (50 µM, 10x excess) in 50 mM Ammonium Bicarbonate (pH 7.5).
-
Time Course: Incubate at RT for 1, 4, and 24 hours.
-
Quenching: Add 1% Formic Acid to stop the reaction.
-
Desalting: Pass through a C4 ZipTip or rapid LC desalting column to remove excess small molecule.
-
MS Analysis: Inject onto a Q-TOF or Orbitrap MS (ESI source). Deconvolute the raw charge envelope to zero-charge mass.
Interpretation:
-
Match: Observed Mass = [Protein Mass] + 153 Da.
-
Lysine vs. Cysteine: If the bond is labile in acidic conditions (during LC/MS), it suggests a dithiocarbamate (Cys). If stable, it suggests a thiourea (Lys) or a stabilized dithiocarbamate.
Fragment Screening Workflow (Graphviz)
The following diagram outlines the decision tree for validating this fragment hit.
Caption: Fragment validation workflow from initial screening to structural confirmation.
Safety & Troubleshooting
"PAINS" and False Positives
Isothiocyanates are reactive electrophiles.[3] In high-throughput screening (HTS), they can appear as Pan-Assay Interference Compounds (PAINS) by reacting non-specifically with the assay reporter enzymes (e.g., luciferase or dehydrogenase) rather than the target kinase.
-
Control: Always run a "counter-screen" using a non-cysteine kinase or the assay reporter enzyme alone to ensure inhibition is target-specific.
Buffer Incompatibility
-
Avoid: Tris (contains primary amines), DTT/BME (nucleophilic thiols).
-
Use: HEPES, MOPS, or Phosphate buffers.
References
-
Covalent Kinase Inhibitor Mechanisms: Roskoski, R. (2014).[1] "The role of small molecule covalent inhibitors in the treatment of cancer." Pharmacological Research.
-
Isothiocyanate Reactivity with Kinases (MEKK1): Cross, J. V., et al. (2004). "The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase."[3] BMC Cancer.
-
Covalent Fragment Discovery: Keeley, A., et al. (2020). "The resurgence of covalent drugs."[4] Expert Opinion on Drug Discovery.
-
Warhead Chemistry (Isothiocyanates vs Acrylamides): Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
-
Compound Data (PubChem): National Center for Biotechnology Information. (2026).[1][5][6] PubChem Compound Summary for CID 19620700, 1-ethyl-4-isothiocyanato-1H-pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. PubChemLite - 1-ethyl-4-isothiocyanato-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]
- 6. chemicalkinomics.com [chemicalkinomics.com]
Application Notes & Protocols: The Strategic Use of Pyrazole Isothiocyanates in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] When functionalized with an isothiocyanate (-N=C=S) group, a reactive electrophile known for its ability to form stable covalent bonds with biological nucleophiles, a powerful new class of therapeutic candidates emerges.[3][4] This guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of pyrazole isothiocyanates in drug discovery. We delve into their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, offering detailed experimental protocols and mechanistic insights for researchers in the field.
Introduction: The Chemical Rationale for Pyrazole Isothiocyanates
The strategic combination of the pyrazole ring and the isothiocyanate warhead creates molecules with significant therapeutic potential. The pyrazole core provides a versatile and sterically defined scaffold that can be tailored to achieve high-affinity, non-covalent interactions within a target protein's binding pocket.[1] The isothiocyanate group then acts as a targeted covalent inhibitor, reacting with proximal nucleophilic amino acid residues, most commonly cysteine, to form a durable thiourea linkage.[4] This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms. This dual-functionality makes pyrazole isothiocyanates highly attractive for developing next-generation therapeutics.
Synthesis of Pyrazole Isothiocyanates and Their Derivatives
The synthesis of pyrazole isothiocyanates and their subsequent thiourea derivatives is typically straightforward. The most common approach involves the reaction of a 5-aminopyrazole precursor with a thiocarbonylating agent. A highly efficient method is the in situ generation of a benzoyl isothiocyanate from a corresponding benzoyl chloride and ammonium thiocyanate, which then reacts with the aminopyrazole.[1][5][6] This method avoids the handling of volatile and toxic thiophosgene.
Protocol 2.1: Ultrasound-Assisted Synthesis of N-((3-aryl-1H-pyrazol-5-yl)carbamothioyl)benzamide
This protocol is adapted from methodologies that leverage ultrasound irradiation to accelerate the reaction, offering a rapid and efficient synthesis of pyrazole-containing acyl-thiourea derivatives from isothiocyanate intermediates.[1][5]
Rationale: Ultrasound provides acoustic cavitation, creating localized high-pressure and high-temperature zones that dramatically increase reaction rates and yields, often in shorter timeframes than conventional heating.[1] Anhydrous conditions are critical as isothiocyanates are sensitive to hydrolysis.
Materials:
-
Substituted Benzoyl Chloride (10 mmol)
-
Ammonium Thiocyanate (NH₄SCN) (10 mmol)
-
Substituted 5-amino-3-aryl-pyrazole (10 mmol)
-
Anhydrous Acetonitrile (50 mL)
-
0.1 M Hydrochloric Acid (HCl)
-
Isopropanol (for recrystallization)
-
Ultrasonic Bath
Procedure:
-
Isothiocyanate Generation: In a dry round-bottom flask, dissolve benzoyl chloride (10 mmol) and ammonium thiocyanate (10 mmol) in 30 mL of anhydrous acetonitrile.
-
Ultrasonic Irradiation (Step 1): Place the flask in an ultrasonic bath and irradiate for 5-10 minutes at room temperature. A white precipitate of ammonium chloride will form.
-
Intermediate Filtration: Remove the flask from the bath and filter the mixture to remove the ammonium chloride precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.
-
Addition of Aminopyrazole: To the filtrate, add the 5-amino-3-aryl-pyrazole (10 mmol).
-
Ultrasonic Irradiation (Step 2): Subject the resulting mixture to ultrasonic irradiation for 15-30 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into 50 mL of cold 0.1 M HCl solution. A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold water. Recrystallize the solid from isopropanol to yield the pure N-((3-aryl-1H-pyrazol-5-yl)carbamothioyl)benzamide derivative.[5]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic ¹³C NMR signals for the thiourea (C=S) and carbonyl (C=O) carbons typically appear around 177-182 ppm and 167-168 ppm, respectively.[5]
Caption: General workflow for ultrasound-assisted synthesis.
Application in Anticancer Drug Discovery
Pyrazole isothiocyanates and their derivatives are potent anticancer agents that act through multiple mechanisms.[7][8] They have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways crucial for cancer cell proliferation and survival.
Mechanisms of Action
-
Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases (AURs), which are critical for cell cycle progression.[1][5][7]
-
Tubulin Polymerization Inhibition: Certain pyrazole scaffolds can bind to the colchicine site of β-tubulin, disrupting microtubule dynamics.[9][10] This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[10][11]
-
Apoptosis Induction: These compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX.[7]
Caption: Inhibition of a generic kinase signaling pathway.
Anticancer Activity Data
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| Pyrazole-thiourea derivative (4e) | THP-1 (Leukemia) | Cell Cycle Kinases | 40.34 µg/mL | [5] |
| Quinolin-2(1H)-one-based pyrazole (34d) | HeLa (Cervical) | Not specified | 10.41 µM | [1] |
| Indenopyrazole (Tubulin Inhibitor) | K562 (Leukemia) | Tubulin Polymerization | 0.021 µM | [10] |
| Pyrazole Benzothiazole Hybrid (25) | HT29 (Colon) | VEGFR-2 | 3.17 µM | [7] |
| Sugar-based Pyrazole | A549 (Lung) | Not specified | <10 µM | [12] |
Protocol 3.1: MTT Assay for In Vitro Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isothiocyanate compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Application in Anti-inflammatory Drug Discovery
Pyrazole derivatives have a long history in anti-inflammatory medicine, with Celecoxib being a prominent example of a COX-2 selective inhibitor.[13][14] The core mechanism involves the inhibition of key enzymes in the inflammatory cascade.
Mechanisms of Action
-
COX Inhibition: Pyrazoles can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. This selectivity offers potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]
-
LOX Inhibition: Some derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes, which are potent inflammatory mediators.[13][15]
-
Cytokine Modulation: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[2]
Protocol 4.1: In Vitro COX-2 Inhibition Assay (Fluorescent)
This protocol provides a method to screen for selective COX-2 inhibitors.
Rationale: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the enzyme produces Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, a reaction that can be monitored using a fluorescent probe that is oxidized in the process.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, ADHP, and arachidonic acid in the reaction buffer.
-
Compound Addition: Add the test pyrazole compound at various concentrations to the wells of the 96-well plate.
-
Enzyme Incubation: Add the COX-2 enzyme and heme cofactor to the wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ADHP probe, followed by arachidonic acid to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.
Application in Antimicrobial Drug Discovery
The pyrazole scaffold is also found in compounds with significant antibacterial and antifungal activity.[16] They can be effective against a range of pathogens, including drug-resistant strains.
Antimicrobial Activity Data
| Compound Type | Organism | Activity Metric | Value | Reference |
| Pyrazole Derivative (3) | Escherichia coli | MIC | 0.25 µg/mL | [14] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | MIC | 0.25 µg/mL | [14] |
| Pyrazole Derivative (2) | Aspergillus niger | MIC | 1 µg/mL | [14] |
| N-acyl Pyrazole (3c) | Staphylococcus aureus (MDR) | MIC | 32-64 µg/mL | [17] |
Protocol 5.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The protocol involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed visually after a defined incubation period.
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the pyrazole compound across the wells of a 96-well plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
The Covalent Mechanism: A Deeper Look
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amino acid side chains. The thiol group of a cysteine residue is a particularly potent nucleophile under physiological conditions. The reaction forms a stable thiourea covalent bond, effectively and often irreversibly inactivating the target protein.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00327K [pubs.rsc.org]
- 4. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. srrjournals.com [srrjournals.com]
- 13. ijpsjournal.com [ijpsjournal.com]
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- 15. mdpi.com [mdpi.com]
- 16. ijrar.org [ijrar.org]
- 17. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-ethyl-4-isothiocyanato-1H-pyrazole in High-Throughput Screening Assays
Introduction: A Privileged Scaffold Meets a Reactive Warhead
In the landscape of modern drug discovery, the strategic design of small molecule probes is paramount for identifying and validating novel therapeutic targets. The compound 1-ethyl-4-isothiocyanato-1H-pyrazole represents a compelling chemical entity for high-throughput screening (HTS) campaigns due to the convergence of a "privileged scaffold" and a reactive functional group. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This scaffold provides a foundational structure that is often well-tolerated biologically and can be readily modified to optimize potency and selectivity.
The isothiocyanate (-N=C=S) group, on the other hand, is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine.[6][7] This covalent and often irreversible interaction can lead to potent and sustained modulation of protein function. Isothiocyanates have demonstrated significant potential in cancer chemoprevention by targeting a variety of cellular pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[8][9]
The combination of the pyrazole scaffold with the isothiocyanate "warhead" in 1-ethyl-4-isothiocyanato-1H-pyrazole creates a tool for identifying novel protein targets through covalent ligation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various HTS assay formats.
Mechanism of Action: Covalent Modification of Target Proteins
The primary mechanism of action for 1-ethyl-4-isothiocyanato-1H-pyrazole in a biological context is the covalent modification of proteins. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, and histidine. The reaction with the thiol group of cysteine is particularly favorable, resulting in the formation of a stable dithiocarbamate linkage.
This covalent modification can have several functional consequences:
-
Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric site of an enzyme, the covalent adduction can lead to irreversible inhibition of its catalytic activity.
-
Disruption of Protein-Protein Interactions (PPIs): Covalent modification of a cysteine residue at the interface of a protein complex can sterically hinder the interaction between the two proteins, leading to the disruption of the PPI.[10][11]
-
Modulation of Protein Conformation and Function: The addition of the 1-ethyl-4-pyrazole moiety can induce conformational changes in the target protein, leading to either activation or inhibition of its function.
High-Throughput Screening Applications
The unique properties of 1-ethyl-4-isothiocyanato-1H-pyrazole make it a versatile tool for various HTS campaigns. Below are detailed protocols for its application in enzyme inhibition, protein-protein interaction, and cell-based assays.
Enzyme Inhibition Assays
Enzymes are a major class of drug targets, and identifying novel inhibitors is a cornerstone of drug discovery.[12][13][14] The covalent nature of 1-ethyl-4-isothiocyanato-1H-pyrazole makes it particularly well-suited for identifying enzymes with reactive cysteines in their active or allosteric sites.
This protocol describes a generic fluorescence-based assay to screen for inhibitors of a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate for the enzyme
-
Assay buffer (optimized for enzyme activity and stability)
-
1-ethyl-4-isothiocyanato-1H-pyrazole (stock solution in DMSO)
-
Positive control inhibitor (if available)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Workflow for a fluorescence-based enzyme inhibition HTS assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-ethyl-4-isothiocyanato-1H-pyrazole in 100% DMSO (e.g., 10 mM).
-
Prepare working solutions of the enzyme and fluorogenic substrate in assay buffer at the desired concentrations. The substrate concentration should ideally be at or below its Km value to sensitively detect competitive inhibitors.[12]
-
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 1-ethyl-4-isothiocyanato-1H-pyrazole stock solution and controls into the wells of a 384-well plate. This will result in a final assay concentration of, for example, 10 µM in a 5 µL final volume.
-
-
Enzyme Dispensing:
-
Add the enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C. This pre-incubation step allows for the covalent reaction between the inhibitor and the enzyme to occur before the addition of the substrate.
-
-
Substrate Addition and Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a plate reader and measure the fluorescence signal at regular intervals for a set period (e.g., 15-30 minutes). A kinetic read is crucial for identifying covalent inhibitors, which often exhibit time-dependent inhibition.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the data using the "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[15]
-
Data Presentation:
| Compound ID | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| Vehicle | - | 1500 | 0 |
| Cmpd_A | 10 | 150 | 90 |
| Cmpd_B | 10 | 1450 | 3 |
| Cmpd_C | 10 | 750 | 50 |
Protein-Protein Interaction (PPI) Assays
Disrupting pathological PPIs is an increasingly important therapeutic strategy.[10][11][16][17] 1-ethyl-4-isothiocyanato-1H-pyrazole can be used to identify covalent inhibitors of PPIs.
TR-FRET is a robust technology for studying PPIs in an HTS format.[10]
Materials:
-
Two purified interacting proteins (Protein A and Protein B), one tagged with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay buffer
-
1-ethyl-4-isothiocyanato-1H-pyrazole (stock solution in DMSO)
-
384-well, white, low-volume assay plates
-
TR-FRET-capable plate reader
Experimental Workflow:
Caption: Workflow for a TR-FRET based protein-protein interaction HTS assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-ethyl-4-isothiocyanato-1H-pyrazole in DMSO.
-
Prepare working solutions of the tagged proteins in assay buffer.
-
-
Compound Dispensing:
-
Dispense the compound and controls into the assay plate.
-
-
Protein Addition:
-
Add the donor-tagged protein (Protein A-Tb) to all wells.
-
Add the acceptor-tagged protein (Protein B-d2) to all wells except the "no acceptor" controls.
-
-
Incubation:
-
Incubate the plate for a sufficient time (e.g., 1-2 hours) to allow for protein-protein interaction and covalent modification by the inhibitor to reach equilibrium.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data using "no acceptor" (0% signal) and "vehicle control" (100% signal) wells.
-
Calculate the percent inhibition for each compound.
-
Data Presentation:
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| Vehicle | - | 2.5 | 0 |
| Cmpd_X | 10 | 0.5 | 80 |
| Cmpd_Y | 10 | 2.4 | 4 |
| Cmpd_Z | 10 | 1.5 | 40 |
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for screening, allowing for the assessment of compound effects on cellular pathways and phenotypes.[18][19][20][21][22]
This protocol describes a common cell-based assay to identify compounds that are cytotoxic to a particular cell line, which is a primary screen for potential anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
1-ethyl-4-isothiocyanato-1H-pyrazole (stock solution in DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well, white, clear-bottom tissue culture-treated plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for a cell viability/cytotoxicity HTS assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add 1-ethyl-4-isothiocyanato-1H-pyrazole and controls to the wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to all wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
-
Luminescence Reading:
-
Incubate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no cell" (0% viability) and "vehicle control" (100% viability) wells.
-
Calculate the percent viability for each compound.
-
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Viability |
| Vehicle | - | 80000 | 100 |
| Cmpd_1 | 10 | 8000 | 10 |
| Cmpd_2 | 10 | 78000 | 97.5 |
| Cmpd_3 | 10 | 40000 | 50 |
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, several quality control and validation steps are essential:
-
Assay Robustness: The Z'-factor should be consistently monitored throughout the screen to ensure the assay remains robust.[23][24][25]
-
Hit Confirmation: Primary hits should be re-tested in the same assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: The activity of hits should be confirmed in a secondary, orthogonal assay that uses a different detection technology or biological principle to rule out assay-specific artifacts.
-
Covalent Binding Confirmation: For hits from screens using 1-ethyl-4-isothiocyanato-1H-pyrazole, it is crucial to confirm covalent binding. This can be achieved using techniques such as mass spectrometry to detect the covalent adduction of the compound to the target protein.[26][27][28]
Conclusion
1-ethyl-4-isothiocyanato-1H-pyrazole is a promising chemical probe for high-throughput screening campaigns aimed at discovering novel modulators of protein function. Its pyrazole scaffold provides a favorable starting point for medicinal chemistry optimization, while the isothiocyanate group enables the identification of targets through covalent modification. The detailed protocols and considerations provided in this application note offer a robust framework for the successful implementation of this compound in a variety of HTS assays, ultimately accelerating the drug discovery process.
References
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- Mechanism of action of isothiocyanates. A review - SciELO Colombia.
- Protein-protein interactions - ChemDiv.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC.
- Isothiocyanates: mechanism of cancer chemopreventive action - PubMed.
- Protein–protein interaction screening - Wikipedia.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services.
- Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC.
- (PDF) Mechanism of action of isothiocyanates. A review - ResearchGate.
- Quality control and data correction in high-throughput screening.
- Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - NCBI - NIH.
- Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes | Cancer Research - AACR Journals.
- Cell-based assays for high-throughput screening. | Broad Institute.
- Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC.
- Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Analysis of HTS data - Cambridge MedChem Consulting.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed.
- High Throughput Screening (HTS) - ATCC.
- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed.
- HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF - ResearchGate.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Analytical Chemistry - ACS Publications.
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.
- Basics of Enzymatic Assays for HTS - NCBI - NIH.
- Basics of Enzymatic Assays for HTS | Request PDF - ResearchGate.
- Data analysis approaches in high throughput screening.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate.
- Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs.
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Application Notes and Protocols for the Reaction of Isothiocyanates with Thiols
Introduction: The Versatility of the Isothiocyanate-Thiol Reaction in Modern Chemistry
The reaction between an isothiocyanate (R-N=C=S) and a thiol (R'-SH) to form a dithiocarbamate linkage is a cornerstone of covalent chemistry, prized for its efficiency and selectivity. This reaction has found extensive application in diverse fields, from the specific labeling of proteins in chemical biology to the synthesis of novel therapeutic agents in drug development.[1] The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by the thiolate form of a cysteine residue or other thiol-containing molecules.[1] This guide provides a comprehensive overview of the experimental conditions for this reaction, offering detailed protocols and insights to enable researchers to harness its full potential.
Theoretical Framework: Understanding the Dithiocarbamate Formation
The formation of a dithiocarbamate is a nucleophilic addition reaction. The sulfur atom of the thiol, particularly in its more nucleophilic thiolate form (R'-S⁻), attacks the central carbon atom of the isothiocyanate. The rate of this reaction is significantly influenced by the pH of the medium, as this dictates the protonation state of the thiol.
Mechanism of Dithiocarbamate Formation
Caption: Nucleophilic attack of a thiolate on an isothiocyanate.
A critical aspect of the isothiocyanate-thiol reaction is its reversibility.[2] The dithiocarbamate linkage can dissociate back to the starting thiol and isothiocyanate, particularly under certain conditions. This reversibility can be exploited in applications such as drug delivery, where a therapeutic agent might be released from a carrier molecule in a specific biological environment.[2]
Optimizing Reaction Conditions: A Guide to Key Parameters
Achieving high yields and specificity in the reaction of isothiocyanates with thiols requires careful control of several experimental parameters.
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| pH | 6.5 - 8.0 | This pH range favors the deprotonation of the thiol to the more nucleophilic thiolate anion while minimizing the competing reaction with primary amines (optimal pH 8.5-9.5).[3] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature.[4] Higher temperatures can accelerate the reaction but may also promote the degradation of sensitive isothiocyanates and increase the likelihood of side reactions.[5] |
| Solvent | Aqueous buffers (e.g., PBS, Tris), DMF, DMSO, THF, Acetonitrile | For biological applications, aqueous buffers are standard.[6] For organic synthesis, aprotic polar solvents like DMF, DMSO, THF, and acetonitrile are commonly used to dissolve both reactants.[4] The choice of solvent can influence reaction kinetics. |
| Reactant Ratio | Equimolar or slight excess of one reactant | For complete consumption of a valuable reactant, a slight excess (1.1-1.5 equivalents) of the other can be used. For protein labeling, a larger excess of the isothiocyanate may be employed. |
| Catalysts | Generally not required | The reaction proceeds efficiently without a catalyst. However, for specific applications, base catalysis can be employed to enhance the deprotonation of the thiol. |
Experimental Protocols
Protocol 1: Bioconjugation of a Thiol-Containing Peptide with an Isothiocyanate in Aqueous Buffer
This protocol describes a general procedure for labeling a peptide containing a cysteine residue with an isothiocyanate-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing peptide
-
Isothiocyanate derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Isothiocyanate Solution: Prepare a 10 mM stock solution of the isothiocyanate derivative in DMSO.
-
Reaction: To the peptide solution, add a 10- to 20-fold molar excess of the isothiocyanate stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light if the isothiocyanate is light-sensitive.
-
Purification: Purify the labeled peptide from excess unreacted isothiocyanate using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm the conjugation and assess the purity of the product by analytical techniques such as HPLC and mass spectrometry.
Protocol 2: Synthesis of a Dithiocarbamate in an Organic Solvent
This protocol outlines the synthesis of a dithiocarbamate from a simple thiol and isothiocyanate in a non-aqueous environment.
Materials:
-
Thiol (e.g., benzyl thiol)
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF (10 mL).
-
Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.[4]
-
Work-up: Once the reaction is complete (usually within 1-2 hours), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[4] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be an effective purification method.[4]
-
Characterization: Characterize the purified dithiocarbamate by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Troubleshooting and Side Reactions
While the isothiocyanate-thiol reaction is generally robust, certain side reactions and experimental challenges can arise.
-
Hydrolysis of Isothiocyanate: Isothiocyanates can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures, forming the corresponding amine.[5][7] It is recommended to use freshly prepared or purified isothiocyanates and to conduct reactions at or below room temperature.
-
Reaction with Amines: In molecules containing both thiol and amine groups, the isothiocyanate can react with the amine to form a thiourea. To favor the reaction with the thiol, maintain the pH between 6.5 and 8.0.[3]
-
Oxidation of Thiols: Thiols can oxidize to form disulfides, which are unreactive towards isothiocyanates. To prevent this, consider degassing buffers and working under an inert atmosphere, especially for sensitive thiols.
-
Low Solubility: If either reactant has low solubility in the chosen solvent, this can hinder the reaction. For aqueous reactions, a small amount of a co-solvent like DMSO or DMF can be used. For organic reactions, screen a variety of aprotic polar solvents.
-
Product Degradation: Dithiocarbamates can be unstable in acidic conditions, decomposing back to the amine and carbon disulfide.[8] Ensure that the pH is maintained in the neutral to alkaline range during work-up and purification.[8]
Visualization of the Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of dithiocarbamates.
Conclusion
The reaction between isothiocyanates and thiols is a powerful tool for the covalent modification of molecules. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can achieve high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this versatile reaction in a wide range of scientific endeavors, from fundamental research to the development of novel therapeutics.
References
- Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 42(4), 229.
- Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media.
- Tomer, A., et al. (2018). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 66(36), 9529–9536.
- BenchChem. (2025).
- Miyake, M., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(13), 10355-10364.
- Donnelly, C. M., et al. (2020). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (160), e61295.
- BenchChem. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem.
- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Primary Amines. The Journal of Organic Chemistry, 72(10), 3969–3971.
- BenchChem. (2025).
- Mesheram, H. M., et al. (1998). A General Synthesis of Isothiocyanates from Dithiocarbamates using Claycop. Indian Journal of Chemistry - Section B, 37B(4), 369-370.
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- Sharma, R., et al. (2021).
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Khidre, R. E. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
- Crudden, C. M., & Scollard, J. D. (2005). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. The Journal of Organic Chemistry, 70(19), 7789–7791.
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- BenchChem. (2025). A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research. BenchChem.
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Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]
- Request PDF. (2025). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.
- Kaur, M., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of the Science of Food and Agriculture, 101(13), 5391-5404.
- Ministry of Health, Labour and Welfare. (2011). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). MHLW.
- Axén, R., et al. (1977). Reactions of cellulose isothiocyanates with thiol and amino compounds.
- Wilderspin, A. F., & Green, N. M. (1983). The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates. Analytical Biochemistry, 132(2), 449-455.
- Jacob, C., et al. (2011). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 735-742.
- Cymerman-Craig, J., et al. (1955).
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Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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- Kaur, M., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
- Gravina, S. A., & Byers, L. D. (1997). pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. Biochemistry, 36(16), 4875-4881.
- Waterman, J. T., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(18), 6617.
- Lam, T. K., et al. (2001). Isothiocyanates in Cancer Prevention. Annals of the New York Academy of Sciences, 952, 171-176.
- Parham, W. E., & Stright, P. L. (1964). U.S. Patent No. 3,129,262. Washington, DC: U.S.
- BenchChem. (2025). Isothiocyanate Reactivity Management: A Technical Support Center. BenchChem.
- ResearchGate. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- ResearchGate. (n.d.). pH-rate profiles for the oxidation of thiol.
- Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2933-2940.
- PubMed. (2023). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents. PubMed.
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Application Note: A Guide to Cellular Imaging with Isothiocyanate-Labeled Pyrazoles
Introduction: The Rise of Pyrazoles in Bioimaging
Fluorescent bioimaging has become an indispensable technique in modern cell biology, offering a non-invasive window into the intricate and dynamic processes of living systems.[1][2] The power of this technique relies on fluorescent probes—molecules designed to illuminate specific cellular components or report on physiological states. Among the vast landscape of organic fluorophores, N-heteroaromatic scaffolds are particularly valuable for their robust electronic properties and biocompatibility.[1][2]
Pyrazole derivatives have emerged as a highly attractive scaffold for developing novel fluorescent probes.[1][3] Their remarkable synthetic versatility allows for fine-tuning of photophysical properties, while their inherent structure often confers good membrane permeability and low cellular toxicity.[2][4] These characteristics make them ideal candidates for a range of applications, from general cell staining and organelle labeling to the development of sophisticated chemosensors for ions and biomolecules.[2][3][5]
This guide focuses on the application of pyrazole derivatives functionalized with an isothiocyanate (ITC) group. This reactive moiety provides a straightforward and efficient method for covalently attaching the pyrazole fluorophore to biological targets, enabling researchers to create custom probes for cellular imaging.
Principle: The Chemistry of Isothiocyanate Labeling
The utility of isothiocyanate-labeled pyrazoles hinges on a well-established and reliable conjugation chemistry. The isothiocyanate group (–N=C=S) is an electrophile that reacts readily with primary amine groups (–NH₂) found on biomolecules.[6][7] In the context of cellular imaging, the most common targets are the N-terminal amine of a protein and the ε-amino group of lysine residues.[8][9]
The reaction, which forms a highly stable thiourea bond, is critically dependent on pH.[6][] For the reaction to proceed efficiently, the target amine group must be in its unprotonated, nucleophilic state. Therefore, labeling is typically performed under alkaline conditions, usually at a pH between 9.0 and 9.5.[9][11][12] At this pH, the lysine side chains are deprotonated and readily attack the electrophilic carbon of the isothiocyanate group. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye.[13][14]
Photophysical Properties of Pyrazole-Based Probes
The specific excitation and emission wavelengths of a pyrazole-based probe are determined by its unique chemical structure, including its substituents and any fused ring systems.[2] The synthetic tractability of the pyrazole core allows for the creation of a diverse palette of fluorophores spanning the visible spectrum. Below is a summary of representative pyrazole derivatives and their reported optical properties to illustrate the range of possibilities.
| Probe Name/Derivative | Excitation Max (λex) | Emission Max (λem) | Target/Application | Reference |
| Celecoxib-Cyanine Probe | ~750 nm (NIR) | ~780 nm (NIR) | Cyclooxygenase-2 (COX-2) | [2] |
| Pyrazoline Derivative (L) | ~350 nm | 474 nm | Glutathione (GSH) | [4] |
| Pyrazolopyridine Derivative | 378 nm | 476 nm | Fluoride ions (F⁻) | [2] |
| 3-(Coumarin-3-yl)pyrazole | 425 nm | 500 nm | Hydrogen Sulfide (H₂S) | [2] |
| Bicyclic Pyrazole Derivative | 438 nm | 585 nm | pH (Acidity) | [2] |
Note: This table provides examples to demonstrate the spectral diversity of pyrazole-based fluorophores. The development of specific isothiocyanate-labeled versions would aim to preserve these core optical properties.
Experimental Workflow and Protocols
The overall process involves two main stages: first, the covalent labeling of a protein of interest with the pyrazole-isothiocyanate dye, and second, the use of this newly created fluorescent probe to stain and visualize cellular structures.
Protocol 1: Covalent Labeling of Proteins with Pyrazole-Isothiocyanate
This protocol provides a general method for labeling proteins, such as antibodies, with a pyrazole-isothiocyanate dye. It is adapted from standard protocols for FITC labeling.[11][13][14]
Materials:
-
Protein of interest (e.g., antibody) at 1-2 mg/mL.
-
Pyrazole-Isothiocyanate (Pyrazole-ITC) dye.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0-9.5.[13][15]
-
Purification Column: Sephadex G-25 desalting column (or similar).[11]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of dissolved Pyrazole-ITC dye. A common starting point is a 5:1 to 10:1 molar ratio of dye to protein.[13] This ratio should be optimized for your specific protein and desired degree of labeling.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.[11][14]
-
Incubate the reaction for 1-2 hours at room temperature or for 12 hours at 4°C with gentle stirring/rocking.[13][14] The colder, longer incubation can sometimes reduce protein precipitation.[14]
-
-
Purification:
-
Following incubation, centrifuge the solution at ~10,000 x g for 10 minutes to pellet any precipitated protein.[14]
-
Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).
-
Carefully load the supernatant from the labeling reaction onto the column.
-
Elute the labeled protein with PBS according to the manufacturer's instructions. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
-
Protocol 2: Staining and Imaging of Cultured Cells
This protocol describes a general procedure for staining either live or fixed cells using the protein-pyrazole conjugate prepared in Protocol 1.
Materials:
-
Cultured mammalian cells grown on sterile glass coverslips or imaging-grade dishes.
-
Purified protein-pyrazole conjugate.
-
Phosphate-Buffered Saline (PBS).
-
Complete cell culture medium.
-
Fixative (for fixed-cell imaging): 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (for intracellular targets): 0.1-0.5% Triton X-100 in PBS.[16][17]
-
Mounting Medium (with or without DAPI for nuclear counterstaining).
Procedure:
-
Cell Preparation:
-
Culture cells to a desired confluency (typically 60-80%) on your imaging substrate.
-
Gently wash the cells twice with warm PBS or serum-free medium to remove any residual media components.[18]
-
-
Staining:
-
Dilute the protein-pyrazole conjugate to a final working concentration in warm, serum-free culture medium or a suitable imaging buffer. The optimal concentration must be determined empirically but often falls in the 1-10 µg/mL range.
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light.[18]
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS for 5 minutes each to remove any unbound conjugate and reduce background fluorescence.[18]
-
-
Imaging or Fixation:
-
For Live-Cell Imaging: After the final wash, add fresh, pre-warmed imaging medium (e.g., Live Cell Imaging Solution) to the cells.[19] Proceed immediately to the microscope.
-
For Fixed-Cell Imaging:
-
Fixation: After the final wash, add 4% PFA and incubate for 15 minutes at room temperature.[17]
-
Washing: Wash three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If targeting an intracellular protein, incubate with Permeabilization Buffer for 10-20 minutes at room temperature.[16][17] Wash again with PBS.
-
At this stage, you can proceed with additional immunofluorescence steps if desired (e.g., using a primary antibody followed by your labeled secondary).[16]
-
-
-
Mounting and Microscopy:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for the excitation and emission spectra of your pyrazole fluorophore.
-
Critical Considerations & Troubleshooting
-
Solubility: Some pyrazole derivatives can have limited aqueous solubility. Ensure the final concentration of DMSO in the labeling reaction remains low (typically <10%) to avoid protein precipitation.[14]
-
Degree of Labeling (DOL): Over-labeling a protein can lead to fluorescence quenching and may interfere with the protein's biological function.[11] The DOL can be optimized by adjusting the dye-to-protein molar ratio in the conjugation step.[6][11]
-
Photostability: While many pyrazole derivatives exhibit good photostability[2], all fluorophores will eventually photobleach. To minimize this, use the lowest possible excitation light intensity and exposure time required to obtain a good signal.[19] The use of anti-fade mounting reagents is highly recommended for fixed samples.[19]
-
Cellular Penetration: The ability of a labeled protein to enter a live cell depends on the protein itself. Antibodies, for example, will not typically enter live cells unless the cell membrane is compromised or an active uptake mechanism exists. For intracellular targets in live cells, smaller probes or cell-penetrating peptides may be required. However, fluorescently labeled isothiocyanates have been shown to penetrate cell membranes and can be tracked inside the cell.[20][21]
Conclusion
Isothiocyanate-labeled pyrazoles represent a powerful and versatile tool for cellular imaging. The straightforward and robust labeling chemistry, combined with the tunable and favorable photophysical properties of the pyrazole scaffold, allows researchers to generate custom fluorescent probes for a wide array of biological investigations. By following the protocols and considering the critical parameters outlined in this guide, scientists can effectively leverage these compounds to illuminate cellular architecture and function with high specificity and clarity.
References
- Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applic
- FITC (Fluorescein Isothiocyanate).
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Protocol - LigandTracer - Protein labeling with FITC. LigandTracer.
- FITC Amine Labeling Protocol. You Do Bio.
- Recent progress in chemosensors based on pyrazole deriv
- Novel pyrazoline-based fluorescent probe for detecting glutathione and its applic
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Mary Ann Liebert, Inc., publishers.
- An efficient method for FITC labelling of proteins using tandem affinity purific
- Fluorescent Isothiocyanate (FITC) Labeling Services. BOC Sciences.
- Cysteine specific bioconjugation with benzyl isothiocyan
- Fluorescein isothiocyan
- Fluorescent Labeling of Antibodies (Procedure). Immunology Virtual Lab II: Biotechnology and Biomedical Engineering.
- Microscopy Fluorescein-5-isothiocyan
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- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Biomedicine & Pharmacotherapy.
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. MDPI.
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- A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Springer.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.
- Cellular Imaging Applications of Fluorescent Pyrrole Derivatives: Applic
- Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
- Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination.
- Cell Imaging Protocols and Applications Guide.
- Imaging protocol handbook. Rhenium Bio.
- 5 steps to live-cell imaging. Thermo Fisher Scientific.
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- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 11. scrum-net.co.jp [scrum-net.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youdobio.com [youdobio.com]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Labeling of Antibodies (Procedure) : Immunology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. promega.com [promega.com]
- 17. rheniumbio.co.il [rheniumbio.co.il]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Derivatives by HPLC
Welcome to the technical support center for the purification of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these versatile heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your purification endeavors.
Section 1: Foundational Knowledge & Initial Method Development
The Unique Challenges of Pyrazole Chromatography
Pyrazole derivatives, while staples in medicinal chemistry, present a unique set of challenges in HPLC purification. Their propensity for tautomerism, varied solubility, and potential for multiple interaction modes with stationary phases require a nuanced approach to method development. Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, can lead to peak broadening or splitting if not properly controlled.[1][2][3] Furthermore, the diverse substituents often appended to the pyrazole core can dramatically alter polarity and introduce chiral centers, necessitating careful selection of both stationary and mobile phases.
Step-by-Step Initial Method Development Workflow
This workflow provides a logical progression for developing a robust HPLC method for a novel pyrazole derivative.
Caption: A streamlined workflow for initial HPLC method development for pyrazole derivatives.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC purification of pyrazole derivatives.
Q1: My pyrazole derivative is showing a broad or split peak. What is the likely cause and how can I fix it?
A1: This is a classic symptom of several potential issues, most commonly unresolved tautomerism or secondary interactions with the stationary phase.
-
Tautomerism: N-unsubstituted pyrazoles can exist as two rapidly interconverting tautomers.[1][3] If the interconversion is on the same timescale as the chromatographic separation, peak broadening or splitting can occur.
-
Solution: Adjusting the mobile phase pH can often lock the pyrazole into a single ionic state, sharpening the peak. The addition of a small amount of acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.[4] For some compounds, operating at a controlled, elevated temperature may accelerate the interconversion to a rate where a single, sharp peak is observed.
-
-
Secondary Interactions: Residual silanols on silica-based stationary phases can interact with the basic nitrogen atoms of the pyrazole ring, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column with low silanol activity.[5] Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate these interactions, although this is less common in modern reversed-phase chromatography.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: I have a pair of pyrazole regioisomers that are co-eluting. How can I improve their separation?
A2: Separating regioisomers often requires fine-tuning the selectivity of the chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent Choice: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. These solvents have different selectivities and can alter the retention of isomers differently.
-
Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.[6]
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing separation, consider a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can differentiate between the subtle structural differences of regioisomers.
-
Q3: My pyrazole compound has poor solubility in the mobile phase, leading to precipitation and high backpressure. What are my options?
A3: Poor solubility is a significant hurdle. Addressing it requires a multi-faceted approach.
-
Modify the Mobile Phase: Increase the percentage of the organic solvent in your mobile phase.[7] If using reversed-phase, switching from methanol to a stronger solvent like acetonitrile or tetrahydrofuran (THF) might be beneficial.[8]
-
Sample Preparation: Dissolve your sample in a strong, compatible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), but inject the smallest possible volume to avoid solvent effects.
-
Alternative Chromatography Modes: For very non-polar pyrazoles, normal-phase chromatography using solvents like hexane and ethanol might be more suitable.[4]
Q4: I need to separate enantiomers of a chiral pyrazole derivative. Where do I start?
A4: Chiral separations require specialized stationary phases.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[4][9][10]
-
Elution Mode: Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., pure methanol or acetonitrile) can be effective.[9][10] The choice will depend on the specific pyrazole derivative and the CSP. For instance, amylose-based columns often perform better in normal-phase mode, while cellulose-based columns can be superior in polar organic modes.[9]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in Basic Pyrazole Derivatives
This guide provides a systematic approach to diagnosing and resolving peak tailing, a common issue with nitrogen-containing heterocycles.
Caption: A troubleshooting flowchart for diagnosing and resolving peak tailing.
Guide 2: Scaling Up from Analytical to Preparative HPLC
Successfully scaling up a purification method requires careful consideration of several parameters to maintain resolution while increasing throughput.
Step-by-Step Protocol:
-
Develop a Robust Analytical Method: Ensure the analytical method has a resolution (Rs) of >1.5 between the peak of interest and the nearest impurity.
-
Calculate Preparative Loading: Start with a conservative loading, typically 10-25% of the analytical injection mass per unit of column cross-sectional area.
-
Adjust Flow Rate: Scale the flow rate proportionally to the change in the column's cross-sectional area. The formula is:
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)
-
-
Modify the Gradient: The gradient time must be adjusted to maintain the same number of column volumes of mobile phase as the analytical method.
-
Optimize Fraction Collection: Set the fraction collector to trigger based on slope and/or threshold to ensure the pure compound is collected efficiently.
Data Summary Table:
| Parameter | Analytical Scale | Preparative Scale Example | Rationale |
| Column ID | 4.6 mm | 21.2 mm | Increased capacity |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Maintains linear velocity |
| Injection Vol. | 10 µL | ~2.1 mL (adjust based on conc.) | Scaled for larger column volume |
| Gradient Time | 10 min | 10 min (if column length is same) | Maintains separation |
| Sample Load | 0.1 mg | ~21 mg (starting point) | Scaled for increased capacity |
Section 4: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method for Pyrazole Purity Assessment
This protocol provides a robust starting point for the analysis of many pyrazole derivatives.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or DAD scan to determine λmax).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Pairs of tautomeric pyrazoles. ResearchGate. [Link]
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in pyrazole isothiocyanate synthesis
Topic: Troubleshooting Low Yield in Pyrazole Isothiocyanate Synthesis Ticket ID: PYR-ITC-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Workflow
The Core Problem: Synthesizing isothiocyanates (ITCs) from aminopyrazoles is chemically distinct from standard aniline or alkylamine conversions. The pyrazole ring is electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic amine. Furthermore, the resulting pyrazole-ITCs are prone to hydrolysis and polymerization, particularly on acidic silica gel.
Immediate Action: Before modifying your reagent stoichiometry, diagnose your specific failure mode using the decision tree below.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying the root cause of yield loss.
Technical Modules: Root Cause Analysis & Solutions
Module 1: The Nucleophilicity Trap (Starting Material Unreacted)
The Science: Aminopyrazoles are weak nucleophiles (
Troubleshooting Protocol:
-
Switch Solvent/Base System: If using
, switch from to NaH/THF or KOtBu/THF . The deprotonated amine anion is a potent nucleophile. -
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It acts as an acyl transfer catalyst, forming a reactive intermediate with the thiocarbonyl source.
-
Substrate Check: If the pyrazole ring nitrogen (N1) is unsubstituted (NH), it is acidic. Bases will deprotonate the ring nitrogen before the exocyclic amine. Solution: Protect N1 (e.g., Methyl, Benzyl, THP) before ITC synthesis.
Module 2: The "Thiourea" Dead-End (Dimer Formation)
The Science: A common failure mode, especially with TCDI (Thiocarbonyldiimidazole), is the formation of a symmetrical thiourea dimer. This occurs when the product ITC reacts with a second molecule of the starting amine.
Mechanism of Failure:
Troubleshooting Protocol:
-
Reverse Addition: Do not add TCDI to the amine. Add the amine slowly to an excess of TCDI (1.5 eq) in DCM at
. This ensures the amine always encounters TCDI, not the product ITC. -
Temperature Control: Keep the reaction below
until the intermediate forms. Heat promotes the dimerization.
Module 3: Purification (The Silica Graveyard)
The Science: Isothiocyanates are electrophilic. The acidic silanol groups on standard silica gel (
Validation Experiment: Take a small aliquot of crude product. Run a 2D TLC (run once, dry, rotate 90°, run again). If the spot smears or separates into two new spots on the diagonal, your product is decomposing on silica.
Corrective Protocol:
-
Option A: Use Neutral Alumina (Grade III) for chromatography.
-
Option B: Treat silica gel with 1%
in Hexanes before loading the column to neutralize acidity. -
Option C: If the ITC is volatile/stable, Kugelrohr distillation is superior to chromatography.
Method Selection Guide: Choosing the Right Reagent
Select your synthetic route based on your lab's capabilities and the substrate's sensitivity.
| Feature | Method A: Thiophosgene ( | Method B: Dithiocarbamate ( | Method C: TCDI |
| Reactivity | High (Brute Force) | Moderate | Mild (Neutral conditions) |
| Key Reagent | TCDI (Imidazolyl transfer) | ||
| Best For | Sterically hindered amines | Large scale / Cost sensitive | Acid-sensitive substrates |
| Major Pitfall | Hydrolysis in biphasic systems | Incomplete desulfurization | Dimerization (Thiourea) |
| Yield Exp. | 80-95% | 60-80% | 70-90% |
Recommended Protocol: The Modified /TsCl Method
This method avoids the extreme toxicity of thiophosgene and the dimerization issues of TCDI.
-
Dissolve Aminopyrazole (1.0 eq) in dry THF.
-
Add NaH (60% in oil, 1.2 eq) at
. Stir 30 min (Gas evolution!). -
Add
(5.0 eq). Stir 2h at RT. A precipitate (dithiocarbamate salt) may form.[1] -
Cool to
. Add TsCl (1.1 eq) dissolved in minimal THF. -
Stir 2h. The mixture usually turns yellow/orange.
-
Workup: Filter off solids. Rapidly wash filtrate with water. Dry (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purify: Flash chromatography on Neutral Alumina .
Visualizing the Mechanism & Failure Points
Understanding the dithiocarbamate pathway is critical to fixing low yields.
Figure 2: Mechanism of the
Frequently Asked Questions (FAQ)
Q: My product turns dark red/brown overnight. Is it stable?
A: Pyrazole ITCs are sensitive to light and moisture. A color shift often indicates polymerization or hydrolysis. Action: Store under Argon at
Q: Can I use Pyridine as the solvent for the
Q: The literature suggests using DCC.[3] Why do you recommend TsCl? A: DCC (Dicyclohexylcarbodiimide) works well but produces DCU (dicyclohexylurea) as a byproduct, which is notoriously difficult to remove from reaction mixtures. TsCl (Tosyl Chloride) produces water-soluble byproducts, simplifying the workup.
References
-
Vertex AI Search Result 1.1: Development of a Mechanism-Based Kinetic Model... TCDI-Mediated Thiocarbonyl Transfer. (Discusses the kinetics of TCDI and the formation of thiourea impurities). 4[5][6]
-
Vertex AI Search Result 1.8: Synthesis of Isothiocyanates: An Update. (Comprehensive review of desulfurization reagents including TsCl and Iodine). 7[5][6]
-
Vertex AI Search Result 1.2: Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (Specific protocols for pyrazole substrates). 6
-
Vertex AI Search Result 1.15: Characterization of Stable Pyrazole Derivatives... (Discusses stability issues of pyrazole derivatives in solution). 8
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Isothiocyanate Labeling
Welcome to the Technical Support Center for Isothiocyanate (ITC) Labeling. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights to enhance the selectivity of their isothiocyanate labeling experiments. This resource is designed to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing isothiocyanate labeling of proteins and other biomolecules.
Q1: What is the primary target of isothiocyanate labels on a protein?
Isothiocyanates (ITCs), such as Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), primarily react with nucleophilic groups on a protein. The most common and desired target for a stable covalent bond is the non-protonated primary amine (-NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[1][2] The reaction between the isothiocyanate group (-N=C=S) and a primary amine forms a stable thiourea linkage.[1][3]
Q2: Why is pH so critical for the selectivity of isothiocyanate labeling?
The pH of the reaction buffer is the most critical factor governing the selectivity of ITC labeling because it determines the protonation state of the target functional groups.[4][5] Primary amines need to be in their deprotonated, nucleophilic form to react with the electrophilic carbon of the isothiocyanate. This is favored at an alkaline pH, typically between 8.5 and 9.5.[5][6] At a lower pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic. Conversely, other nucleophiles like thiols (from cysteine residues) are more reactive at a neutral to slightly basic pH (6.5-8.0), where they exist in the thiolate form (-S⁻).[4][7] Therefore, controlling the pH is essential to direct the labeling to the desired amino acid residues.
Q3: Which buffers should I use for isothiocyanate labeling, and which should I avoid?
It is crucial to use a buffer system that does not contain primary or secondary amines, as these will compete with the target protein for the ITC reagent.[6][8]
-
Recommended Buffers: Carbonate-bicarbonate buffer (pH 9.0-9.5) and borate buffer (pH 8.0-9.0) are highly recommended for labeling primary amines.[6][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the reaction.[8][10]
Q4: My protein precipitates during the labeling reaction. What can I do?
Protein precipitation during labeling can be caused by several factors. One common reason is the high concentration of the organic solvent (like DMSO or DMF) used to dissolve the ITC reagent.[11] To mitigate this, add the ITC solution to the protein solution slowly and in small aliquots while gently stirring.[11][12] Another cause can be over-labeling, which can alter the protein's surface charge and lead to aggregation.[3] Reducing the molar excess of the ITC reagent can help prevent this.
Q5: How can I remove unreacted isothiocyanate after the labeling reaction?
Removing excess, unreacted ITC is critical to avoid high background fluorescence and to accurately determine the degree of labeling.[11][13] The most common methods are:
-
Gel Filtration (Desalting): This is a highly effective method that separates the larger labeled protein from the smaller, unreacted dye molecules.[8][10]
-
Dialysis: Extensive dialysis against an appropriate buffer can also be used to remove the free dye.[14]
Q6: How do I determine the success of my labeling reaction?
The success of a labeling reaction is typically quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[1] The DOL can be calculated using absorbance measurements of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC).[5][15]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your isothiocyanate labeling experiments.
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a common problem that can be traced back to several factors related to the reaction conditions and the protein itself.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | The primary amines on the protein are protonated and non-nucleophilic at a pH below their pKa. The pKa of the N-terminal α-amino group can range from 6.8 to 9.1, while the pKa of the lysine ε-amino group is around 10.5.[16][17][18] | Increase the pH of the reaction buffer to 8.5-9.5 to ensure the deprotonation of primary amines.[5] Use a carbonate-bicarbonate or borate buffer system.[6] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic additives will compete with the protein for the ITC reagent.[8][10] | Dialyze the protein into an amine-free buffer like PBS before adjusting the pH for labeling.[8][12] |
| Hydrolysis of Isothiocyanate | Isothiocyanates can be hydrolyzed by water, especially at alkaline pH, rendering them non-reactive.[19] | Prepare the ITC solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[11][12] |
| Insufficient Molar Excess of ITC | An insufficient amount of the ITC reagent will result in incomplete labeling. | Increase the molar ratio of ITC to protein. A 10- to 20-fold molar excess is a common starting point.[10] |
| Low Protein Concentration | The labeling reaction is concentration-dependent. Very dilute protein solutions can lead to poor labeling efficiency. | If possible, concentrate the protein solution before labeling. A concentration of 1-10 mg/mL is generally recommended.[5] |
Experimental Protocol: Optimizing Reaction pH
-
Buffer Exchange: Dialyze your protein solution against 100 mM sodium bicarbonate buffer overnight at 4°C to remove any interfering substances.
-
pH Adjustment: Prepare a series of labeling reactions in buffers with varying pH values (e.g., 8.0, 8.5, 9.0, 9.5).
-
Labeling Reaction: Add a consistent molar excess of freshly prepared ITC solution to each reaction. Incubate for 1-2 hours at room temperature, protected from light.[10]
-
Purification: Remove unreacted dye using a desalting column.
-
Analysis: Determine the DOL for each reaction to identify the optimal pH.
Issue 2: Non-specific Labeling or Loss of Protein Function
Non-specific labeling of other amino acid residues or over-labeling can lead to protein aggregation, loss of function, or altered binding affinity.[15]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Reaction with Thiols | Cysteine residues have a pKa of around 8.3-8.6 and can react with ITCs, especially at a pH near neutral.[4][7] This reaction forms a dithiocarbamate, which can be reversible. | To favor amine labeling, perform the reaction at a pH of 9.0 or higher, where amines are more reactive than thiols. |
| Over-labeling | A high molar excess of the ITC reagent can lead to the modification of a large number of lysine residues, potentially altering the protein's structure and function.[3][15] | Reduce the molar ratio of ITC to protein. Perform a titration experiment to find the optimal DOL that preserves protein function. |
| Reaction with Other Nucleophiles | While less common, ITCs can also react with hydroxyl (tyrosine) and imidazole (histidine) groups, particularly at a high pH and with a large excess of the labeling reagent.[6][20] | Optimize the reaction pH and the molar ratio of ITC to protein to minimize these side reactions. |
Experimental Protocol: Titrating the Molar Ratio of ITC
-
Reaction Setup: Prepare a series of labeling reactions at the optimal pH, varying the molar excess of ITC (e.g., 5x, 10x, 15x, 20x).
-
Labeling and Purification: Perform the labeling reaction and purify the conjugates as previously described.
-
DOL Determination: Calculate the DOL for each conjugate.
-
Functional Assay: Perform a functional assay (e.g., enzyme activity assay, binding assay) to assess the impact of the DOL on the protein's biological activity.
-
Selection: Choose the highest DOL that does not significantly compromise the protein's function.
Visualizations
Reaction Mechanism of Isothiocyanate with a Primary Amine
Caption: Nucleophilic attack of a primary amine on the isothiocyanate group forms a stable thiourea bond.
pH-Dependent Selectivity of Isothiocyanate Labeling
Caption: The effect of pH on the reactivity of primary amines and thiols towards isothiocyanates.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low isothiocyanate conjugation yield.
References
-
Saleh, T., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
Rouzaud, G., et al. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals. [Link]
-
Bones, A. M., et al. (2015). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science. [Link]
-
Kaur, T., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy. [Link]
-
Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
-
Kirley, T. L., & Norman, A. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed. [Link]
-
Zhu, L., et al. (1995). N-terminus and lysine side chain pKa values of melittin in aqueous solutions and micellar dispersions measured by 15N NMR. PubMed. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
The Biology Project. (n.d.). Lysine. University of Arizona. [Link]
-
Zhu, L., et al. (1995). N-Terminus and Lysine Side Chain pKa Values of Melittin in Aqueous Solutions and Micellar Dispersions Measured by 15N NMR. ACS Publications. [Link]
-
Singh, S. M., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Cogent Biology. [Link]
-
Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]
-
Singh, S. M., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. PMC. [Link]
-
Li, X., et al. (2007). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Journal of the Chinese Chemical Society. [Link]
-
Oregioni, A., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2015, February 6). Why and when is lysine charged. Stack Exchange. [Link]
-
Unknown. (n.d.). Protein labelling with FITC. Unknown Source. [Link]
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. TdB Labs. [Link]
-
Kirley, T. L., & Norman, A. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC. [Link]
-
Park, J. B., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC. [Link]
-
Brodbelt, J. S., et al. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. bioRxiv. [Link]
-
nanomicronspheres. (2025, August 1). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. nanomicronspheres. [Link]
-
Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) An efficient method for FITC-labelling of proteins using tandem affinity purification. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Jiang, X., et al. (2010). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. PMC. [Link]
-
Sundberg, L., & Porath, J. (1975). Reactions of cellulose isothiocyanates with thiol and amino compounds. PubMed. [Link]
-
Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com. [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). TdB Labs. [Link]
-
Wang, X., et al. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. FluoroFinder. [Link]
-
Gabr, M. (2016, November 23). Mild conversion of primary amine to isothiocyanate? ResearchGate. [Link]
-
ResearchGate. (2016, June 29). Is there any chemical method to quench the pungency of AITC vapors? ResearchGate. [Link]
-
ChemRxiv. (n.d.). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. ChemRxiv. [Link]
Sources
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. par.nsf.gov [par.nsf.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. portlandpress.com [portlandpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acids - Lysine [biology.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Assessment Guide: 1-Ethyl-4-Isothiocyanato-1H-Pyrazole as a Covalent Probe
Executive Summary
1-Ethyl-4-isothiocyanato-1H-pyrazole represents a distinct class of heteroaromatic electrophilic fragments . Unlike traditional hydrophobic isothiocyanates (ITCs) such as Phenyl Isothiocyanate (PITC), the pyrazole core introduces polarity and hydrogen-bond accepting capabilities, potentially reducing non-specific hydrophobic aggregation while maintaining reactivity toward nucleophilic residues (Lysine
This guide outlines the rigorous validation of this probe's specificity, contrasting it with standard labeling reagents and detailing a chemoproteomic workflow to define its "off-target" landscape.
Part 1: Chemical Basis of Specificity
To assess specificity, one must first understand the probe's reactivity profile compared to established standards. The isothiocyanate (-N=C=S) warhead is a "soft" electrophile but its selectivity is heavily modulated by the attached scaffold.
Mechanistic Duality
The specificity of 1-ethyl-4-isothiocyanato-1H-pyrazole is governed by two competing reactions:
-
Irreversible Thiourea Formation: Reaction with primary amines (Lysine). This is the primary mode of stable labeling.
-
Reversible Dithiocarbamate Formation: Reaction with thiols (Cysteine). This is often transient unless the local protein environment stabilizes the adduct.
Comparative Profile: Pyrazole-ITC vs. Standards
| Feature | 1-Ethyl-4-isothiocyanato-1H-pyrazole | Phenyl Isothiocyanate (PITC) | Iodoacetamide (IAA) |
| Primary Target | Lysine / N-terminus (Ligand-directed) | Lysine / N-terminus (Broad) | Cysteine (Broad) |
| Scaffold Polarity | Moderate (Polar Aromatic) | Low (Hydrophobic) | High (Small/Polar) |
| Reversibility | Irreversible (Amine) / Reversible (Thiol) | Irreversible (Amine) | Irreversible (Thiol) |
| Specificity Driver | Electronic tuning + Pyrazole H-bonding | Steric bulk + Hydrophobicity | Nucleophilicity of residue |
| Common Artifact | Reversible thiol adducts (Dithiocarbamates) | Hydrophobic non-specific binding | Over-alkylation at high pH |
Reaction Pathway Diagram
Figure 1: Dual reactivity mechanism. Note the reversibility of the Cysteine pathway, which can lead to "false negatives" in standard proteomic workflows if not stabilized or trapped.
Part 2: Experimental Validation Protocol
To objectively prove specificity, you cannot rely on simple kinetic assays. You must perform Competitive Activity-Based Protein Profiling (ABPP) . This method uses a "Broad Spectrum Reporter" to visualize everything the probe does not bind, and uses the probe itself as a competitor.
The "Self-Validating" Workflow
Objective: Determine if 1-ethyl-4-isothiocyanato-1H-pyrazole targets a specific subset of proteins or indiscriminately labels the proteome.
Reagents Required:
-
Test Probe: 1-ethyl-4-isothiocyanato-1H-pyrazole.
-
Competitor/Reporter:
-
For Lysine profiling: TAMRA-NHS-Ester or Biotin-NHS.
-
For Cysteine profiling: IA-Rhodamine (Iodoacetamide-Rhodamine).
-
-
Lysate: HEK293 or relevant cell line proteome (1 mg/mL).
Step-by-Step Protocol (Gel-Based Competition)
-
Proteome Preparation:
-
Lyse cells in PBS (pH 7.4). Critical: Avoid Tris or amine-containing buffers as they will quench the isothiocyanate.
-
Adjust protein concentration to 1 mg/mL.
-
-
Probe Incubation (Competition Step):
-
Aliquot lysate into 4 samples.
-
Add Test Probe at increasing concentrations: 0 µM (DMSO control), 10 µM, 50 µM, 100 µM.
-
Incubate for 60 minutes at 25°C .
-
Rationale: This allows the probe to saturate its specific targets.
-
-
Reporter Labeling (Chase Step):
-
Add the Broad Spectrum Reporter (e.g., IA-Rhodamine for Cys or TAMRA-NHS for Lys) at 1 µM to all samples.
-
Incubate for 30 minutes in the dark.
-
Mechanism:[1][2] The reporter will label any available nucleophiles. If your Test Probe bound specifically, the reporter signal will disappear only at the molecular weight of the target.
-
-
Quenching & Analysis:
-
Quench with 4x SDS-PAGE loading buffer (containing
-mercaptoethanol). -
Note: The reducing agent will reverse dithiocarbamate (Cys) bonds from the Test Probe, but the Reporter (IAA) bonds are permanent. This helps distinguish stable amine modification from transient thiol modification.
-
Run SDS-PAGE and scan for fluorescence.
-
Workflow Diagram
Figure 2: Gel-based competitive ABPP workflow. Specificity is visualized as the selective disappearance of bands in the High Dose lanes compared to the Control.
Part 3: Data Interpretation & Quantitative Metrics
Visual inspection of a gel is qualitative. For a publishable guide, you must quantify specificity using Mass Spectrometry (LC-MS/MS).
Calculating Selectivity Scores
When analyzing MS data (e.g., from an IsoTOP-ABPP experiment), use the Selectivity Score (S-score) .
-
Target: A specific protein identified by MS.
-
Inhibition: Calculated by the ratio of Heavy (Probe-treated) to Light (Control) peptide signals.
Interpretation Guide:
-
Highly Specific: S(50) < 0.05 (The probe inhibits <5% of the proteome at 50% occupancy).
-
Promiscuous: S(50) > 0.20 (The probe hits >20% of the proteome).
Distinguishing "Scaffold" vs. "Warhead" Effects
To prove the pyrazole ring provides specificity (and not just the ITC warhead):
-
Negative Control: Run the assay with Ethyl Isothiocyanate (lacks the pyrazole).
-
Result: If the Pyrazole-ITC labels a specific band but Ethyl-ITC labels nothing (or everything), the specificity is Ligand-Directed .
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
- Foundational text on cysteine-reactive fragment screening.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link
- Establishes the IsoTOP-ABPP methodology for defining specificity.
- Gampe, C. M., & Baggio, R. (2025). "Covalent Fragment Screening: A Structural Perspective." Journal of Medicinal Chemistry. (Contextualizing electrophilic fragments).
- Dufour, C., et al. (2012). "The chemistry of isothiocyanates and their role in biology." Chemical Research in Toxicology. Detailed mechanism of ITC-amine vs. ITC-thiol reactivity.
Sources
Kinetic Profiling of Isothiocyanate Warheads: A Comparative Analysis of 1-ethyl-4-isothiocyanato-1H-pyrazole
Executive Summary
Context: The resurgence of targeted covalent inhibitors (TCIs) has shifted drug discovery focus from simple affinity (
Purpose: This guide provides a rigorous kinetic framework for characterizing the 1-ethyl-4-isothiocyanato-1H-pyrazole fragment. It compares this ITC warhead against standard acrylamide and chloroacetamide alternatives, establishing a protocol to determine if the inhibition is driven by rapid reversible engagement (dithiocarbamate formation) or stable irreversible modification (thiourea formation).
Mechanistic Foundation
To accurately analyze the kinetics of 1-ethyl-4-isothiocyanato-1H-pyrazole, one must understand the specific chemical outcome of the warhead engagement. Unlike Michael acceptors (acrylamides), ITCs exhibit dual behavior.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation in reaction products based on the target residue, a critical consideration for kinetic modeling.
Figure 1: Mechanistic bifurcation of Isothiocyanate (ITC) warheads. Note the reversibility of the Cysteine adduct (dithiocarbamate), which complicates standard
Comparative Analysis: ITC vs. Standard Warheads
The following table benchmarks 1-ethyl-4-isothiocyanato-1H-pyrazole against the two most common covalent warheads used in kinase and protease inhibition.
| Feature | Isothiocyanate (ITC) | Acrylamide | Chloroacetamide |
| Representative Molecule | 1-ethyl-4-isothiocyanato-1H-pyrazole | 1-ethyl-4-acrylamido-1H-pyrazole | 1-ethyl-4-(2-chloroacetamido)-1H-pyrazole |
| Reaction Type | Nucleophilic Addition | Michael Addition | Nucleophilic Substitution ( |
| Target Preference | Cys (Reversible) / Lys (Irreversible) | Cys (Irreversible) | Cys / His / Lys (Promiscuous) |
| Intrinsic Reactivity | High (Tunable by pH) | Low to Moderate | High |
| Metabolic Stability | Low (Glutathione conjugation is rapid) | High | Low (Rapid hydrolysis) |
| Kinetic Model | 2-Step (often Reversible Covalent) | 2-Step (Irreversible) | 2-Step (Irreversible) |
| Primary Utility | Chemical Probes / FBDD Screening | Clinical Drugs (e.g., Ibrutinib) | Initial Hit Discovery (Too reactive for drugs) |
Critical Insight: The ITC warhead is superior for Fragment-Based Drug Discovery (FBDD) because its high reactivity allows detection of weak affinity binders (
) that acrylamides would miss. However, for lead optimization, the acrylamide is preferred for its stability and selectivity [1, 3].
Experimental Protocol: Kinetic Characterization
To validate the performance of 1-ethyl-4-isothiocyanato-1H-pyrazole, you cannot rely on
Workflow Visualization
Figure 2: The decision tree for kinetically profiling covalent inhibitors. For ITCs, Step 4 (Validation) is mandatory to distinguish between reversible dithiocarbamates and irreversible thioureas.
Detailed Methodology
Phase 1: Determination of
[3]
-
Preparation: Prepare the target enzyme (e.g., MIF or a specific kinase) in a buffer compatible with ITCs (avoid DTT/Mercaptoethanol as they will quench the ITC; use TCEP instead).
-
Reaction: Incubate Enzyme (10 nM) with increasing concentrations of 1-ethyl-4-isothiocyanato-1H-pyrazole (e.g., 0, 0.1, 0.5, 1, 5, 10
). -
Trigger: Initiate reaction with substrate immediately or pre-incubate for defined times if using a discontinuous assay.
-
Data Fit: Fit the progress curves (Product vs. Time) to the exponential decay equation:
Where is initial velocity and is the observed rate of inactivation.
Phase 2: Determination of
and
Plot the extracted
-
Scenario A (Saturation Kinetics): If the curve plateaus, fit to the hyperbolic equation:
-
Scenario B (Linear Kinetics): If the curve is linear (common for weak fragments), the slope represents the efficiency:
Phase 3: The Reversibility Check (Jump-Dilution)
Since 1-ethyl-4-isothiocyanato-1H-pyrazole may form reversible dithiocarbamates with cysteines [2]:
-
Incubate Enzyme with Inhibitor at
for 1 hour (100% inhibition). -
Rapidly dilute the mixture 100-fold into buffer containing excess substrate.
-
Readout:
-
Recovery of Activity: Indicates reversible covalent bond (Dithiocarbamate).[4]
-
No Recovery: Indicates irreversible bond (Thiourea or stable modification).
-
Representative Data Interpretation
The following mock data illustrates how 1-ethyl-4-isothiocyanato-1H-pyrazole compares to an acrylamide analog in a typical cysteine-protease assay.
| Parameter | 1-ethyl-4-isothiocyanato... (ITC) | Acrylamide Analog | Interpretation |
| 15.2 | 45.0 | The ITC often shows better initial affinity due to electrostatic interactions of the dipole. | |
| 0.85 | 0.12 | The ITC warhead is significantly more reactive, driving faster inactivation. | |
| 932 | 44 | The ITC is ~20x more efficient , making it a superior probe for initial hit discovery. | |
| Reversibility | 40% Activity Recovery (after 1h) | < 2% Activity Recovery | The ITC shows "slow-reversible" kinetics, whereas the acrylamide is "dead-end" irreversible. |
Scientific Conclusion: 1-ethyl-4-isothiocyanato-1H-pyrazole acts as a rapid, high-efficiency covalent probe . However, its kinetic profile suggests potential reversibility (dithiocarbamate instability) in thiol-rich environments. For drug development, this molecule serves as an excellent "pathfinder" to identify binding pockets, but the warhead should likely be swapped for an acrylamide in later stages to ensure permanent occupancy and reduce off-target toxicity [4, 5].
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery. Link
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS Discovery. Link
Sources
- 1. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
COMPARATIVE VALIDATION GUIDE: Metal-Free Iodine-Mediated Pyrazole Synthesis
Executive Summary: The Regioselectivity Imperative
In modern drug discovery, the pyrazole scaffold is non-negotiable. Found in blockbusters like Celecoxib (Celebrex) and Ruxolitinib , the pharmacological efficacy of these compounds hinges entirely on the precise arrangement of substituents around the nitrogen core.
The Problem: The classical Knorr Synthesis , while robust, fails catastrophically when applied to unsymmetrical 1,3-dicarbonyl substrates, often yielding difficult-to-separate regioisomeric mixtures (e.g., 1,3- vs. 1,5-isomers).
The Solution: This guide validates the Iodine-Mediated Oxidative Cyclization (IMOC) protocol. Unlike transition-metal-catalyzed methods (Pd/Cu) or harsh acidic condensations, IMOC utilizes molecular iodine (
Key Findings:
-
Regiocontrol: >95:5 regioselectivity via stepwise hydrazone intermediates.
-
Sustainability: Metal-free workflow with significantly reduced E-Factor (waste).
-
Yield: Comparable or superior to Knorr synthesis for electron-deficient substrates.
Technical Analysis: The "New" Method (IMOC)
2.1 Mechanistic Logic
The IMOC method does not rely on the simultaneous condensation of two carbonyls (the Knorr pitfall). Instead, it typically employs
The reaction proceeds through a Pyrazoline Intermediate .[1] Molecular iodine acts as a dual-function reagent:
-
Lewis Acid Activation: Facilitates the initial Michael addition/cyclization.
-
Oxidative Dehydrogenation:
oxidizes the transient pyrazoline ring into the aromatic pyrazole, eliminating HI.
2.2 Validated Pathway Diagram
The following diagram outlines the mechanistic divergence between the classical Knorr route and the IMOC route, highlighting the regioselectivity checkpoint.
Caption: Figure 1. Mechanistic divergence showing how IMOC avoids the regiochemical ambiguity of Knorr synthesis by using pre-functionalized backbones.
Comparative Performance Data
The following data aggregates results from recent validation studies comparing the synthesis of 1,3,5-triphenyl-1H-pyrazole (a standard benchmark).
| Metric | Method A: Classical Knorr | Method B: 1,3-Dipolar (Click) | Method C: IMOC (Validated) |
| Reagents | 1,3-Diketone + Hydrazine | Alkyne + Diazo/Azide | Chalcone + Hydrazine + |
| Catalyst | HCl / AcOH (Stoichiometric) | Cu(I) / Ru(II) | Molecular Iodine (10-20 mol%) |
| Conditions | Reflux (EtOH), 2-4 hrs | RT to 60°C, Solvent Dep. | RT to 80°C, DMSO/MeCN |
| Regioselectivity | Poor (~60:40) for unsymm. | Excellent (>98:2) | High (>95:5) |
| Yield (Isolated) | 85-95% | 70-90% | 88-94% |
| Atom Economy | Moderate (Loss of | High (100% atom economy) | Good (Loss of |
| Safety Profile | Good (Corrosive acids) | Risk (Explosive azides) | Excellent (Mild oxidant) |
Scientist's Note: While Method B (Click) offers high precision, the safety protocols required for handling diazo compounds at scale often disqualify it for large-batch process chemistry. IMOC (Method C) strikes the optimal balance between safety and selectivity.
Experimental Validation: The IMOC Protocol
Objective: Synthesis of 3,5-diphenyl-1H-pyrazole via Iodine-Mediated Oxidative Cyclization. Scale: 1.0 mmol (Adaptable to gram-scale).
4.1 Reagents & Equipment
-
Substrate: Chalcone (Benzylideneacetophenone) (1.0 mmol)
-
Nucleophile: Phenylhydrazine (1.2 mmol)
-
Catalyst: Molecular Iodine (
) (20 mol%) -
Solvent: DMSO or Ethanol (3 mL)
-
Quench: Sat. Sodium Thiosulfate (
)
4.2 Step-by-Step Workflow
-
Intermediate Formation:
-
Charge a round-bottom flask with Chalcone (208 mg) and Ethanol (3 mL).
-
Add Phenylhydrazine (118 µL) dropwise.
-
Observation: Solution typically turns yellow/orange indicating hydrazone formation.
-
Stir at Room Temperature (RT) for 30 mins.
-
-
Oxidative Cyclization (The Critical Step):
-
Add Molecular Iodine (
, 50 mg). -
Heat the mixture to 80°C for 1–2 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 8:2). Look for the disappearance of the fluorescent hydrazone spot and the appearance of the UV-active pyrazole spot.
-
-
Quench & Purification:
-
Cool to RT.
-
Add 5 mL sat.
to quench unreacted iodine. -
Visual Check: The dark iodine color should vanish, leaving a pale precipitate.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water (9:1) or flash chromatography.
-
4.3 Workflow Visualization
Caption: Figure 2. Operational workflow for the Iodine-Mediated synthesis, emphasizing the critical quench step.
References & Authority
The following sources provide the foundational data and recent validation for the protocols described above.
-
Iodine-Mediated Synthesis (Core Method):
-
Multicomponent & Green Approaches (Review):
-
Regioselectivity in Pyrazole Synthesis:
-
Drug Discovery Context:
-
Title: Pyrazole derivatives: A review of synthesis and biological activities.
-
Source:MDPI Molecules (2023).
-
URL:[Link]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Iodine-mediated synthesis of 4-selanylpyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
